(R)-(-)-2-Amino-3-methylbutane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZZAIIGWFLONA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34701-33-2 | |
| Record name | (R)-(-)-3-Methyl-2-butylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-2-Amino-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLPROPYLAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9YGL88QKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (R)-(-)-2-Amino-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for (R)-(-)-2-Amino-3-methylbutane, a valuable chiral amine in pharmaceutical development and asymmetric synthesis. The document details two primary synthetic routes: biocatalytic asymmetric transamination and classical chiral resolution of the racemic mixture. Furthermore, it outlines purification methodologies to obtain the desired enantiomer in high purity.
Synthesis of this compound
The enantioselective synthesis of this compound can be effectively achieved through biocatalytic asymmetric amination of the prochiral ketone, 3-methyl-2-butanone. This method offers high enantioselectivity and operates under mild reaction conditions, presenting a green chemistry approach.
Biocatalytic Asymmetric Transamination
The use of (R)-selective ω-transaminases is a promising method for the synthesis of (R)-chiral amines.[1] These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, creating a chiral amine with high enantiomeric excess.[2][3]
Reaction Scheme:
Experimental Protocol: Asymmetric Synthesis using an (R)-selective Transaminase
This protocol is adapted from methodologies for the asymmetric synthesis of chiral amines using engineered (R)-selective transaminases.[1]
Materials:
-
3-Methyl-2-butanone
-
(R)-selective ω-transaminase (e.g., from Fodinicurvata sediminis or other microbial sources)[1]
-
Amino donor (e.g., L-Alanine or Isopropylamine)[3]
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0-8.0)
-
Lactate dehydrogenase (LDH) and Glucose dehydrogenase (GDH) for cofactor regeneration (optional, to drive equilibrium)
-
Glucose (if using GDH)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE))
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).
-
Addition of Reagents: Add the amino donor (e.g., L-alanine, 1.2-1.5 equivalents) and the prochiral ketone, 3-methyl-2-butanone (1.0 equivalent). If a cofactor regeneration system is used, add LDH, GDH, and glucose.
-
Enzyme Addition: Add the (R)-selective ω-transaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the amine product.
-
Work-up:
-
Once the reaction has reached completion, terminate the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.
-
Extract the product, this compound, with an organic solvent such as MTBE (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The crude product can be purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Expected Value |
| Conversion | >90% |
| Enantiomeric Excess (ee) | >99% |
| Isolated Yield | 70-85% |
Logical Workflow for Biocatalytic Synthesis
References
- 1. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 3. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (R)-(-)-2-Amino-3-methylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-(-)-2-Amino-3-methylbutane, a crucial building block in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of chiral molecules.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra, these values are based on spectral data of analogous compounds and theoretical predictions.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.85 | m | 1H | H-2 |
| ~1.75 | m | 1H | H-3 |
| ~1.20 | s (br) | 2H | -NH₂ |
| ~1.05 | d | 3H | C-1 Methyl |
| ~0.90 | d | 3H | C-4 Methyl |
| ~0.88 | d | 3H | C-4' Methyl |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broadness of the -NH₂ signal is due to quadrupole broadening and proton exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| ~55.0 | C-2 |
| ~33.0 | C-3 |
| ~20.0 | C-1 |
| ~19.5 | C-4 |
| ~18.0 | C-4' |
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3380 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 2960 - 2850 | C-H stretch | Alkyl |
| 1620 - 1560 | N-H bend (scissoring) | Primary Amine |
| 1470 - 1430 | C-H bend | Alkyl |
| 1380 - 1365 | C-H bend (gem-dimethyl) | Isopropyl group |
| 850 - 750 | N-H wag | Primary Amine |
Table 4: Expected Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 87 | [M]⁺ (Molecular Ion) |
| 72 | [M - CH₃]⁺ |
| 44 | [CH(NH₂)CH₃]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation. For chiral amines, NMR with a chiral derivatizing agent can be used to determine enantiomeric purity.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Instrument Parameters (for a Fourier Transform IR Spectrometer):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35 - 300.
-
Scan Rate: 2 scans/second.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a chiral amine like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
(R)-(-)-2-Amino-3-methylbutane CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-(-)-2-Amino-3-methylbutane, including its CAS number and key physical characteristics. It further details generalized experimental protocols for the determination of its physical properties and illustrates its role as a chiral building block in synthetic chemistry.
Chemical Identification and Properties
This compound, also known as (R)-(-)-3-Methyl-2-butylamine, is a chiral primary amine. Its unique stereochemistry makes it a valuable intermediate in the synthesis of more complex chiral molecules, particularly within the pharmaceutical and agrochemical industries.
CAS Number: 34701-33-2[1][2][3][4][5]
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₅H₁₃N[1][2] |
| Molecular Weight | 87.16 g/mol [1][2] |
| Boiling Point | 85-87 °C[1][6] |
| Density | 0.75 g/mL at 20 °C (lit.)[1][7] |
| Flash Point | <21 °C[1] |
| Optical Activity ([α]D) | -5.5° ± 1° (neat) |
| Water Solubility | 60 g/L at 20 °C[7] |
| Refractive Index | 1.4060[7] |
Experimental Protocols for Physical Property Determination
The following sections describe generalized experimental methodologies for determining the key physical properties of a liquid amine like this compound.
3.1. Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[2][8][9]
-
Procedure:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heat distribution.[2][9]
-
As the temperature rises, the air trapped in the capillary tube will expand, causing a steady stream of bubbles to emerge from the open end of the capillary.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[2]
-
Boiling Point Determination Workflow
3.2. Determination of Density
The density of a liquid is its mass per unit volume. It can be determined by accurately measuring the mass of a known volume of the liquid.[1][10][11][12]
-
Procedure:
-
An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[4][11]
-
A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is then calculated using the formula: Density = Mass / Volume.[1]
-
For higher accuracy, the procedure should be repeated multiple times, and the average density should be reported.[1]
-
3.3. Determination of Optical Activity
Optical activity is the ability of a chiral compound to rotate the plane of polarized light. This property is measured using a polarimeter.[13][14][15][16]
-
Procedure:
-
A solution of the chiral compound is prepared at a known concentration. For a neat (pure) liquid, the density is used in place of concentration.
-
The polarimeter tube is filled with the sample solution, ensuring no air bubbles are present in the light path.
-
Plane-polarized light (typically from a sodium D-line source at 589 nm) is passed through the sample.[13][14]
-
The analyzer of the polarimeter is rotated until the light passing through the sample is extinguished or at a minimum intensity.
-
The observed angle of rotation (α) is recorded. A positive value indicates dextrorotatory (clockwise) rotation, while a negative value indicates levorotatory (counter-clockwise) rotation.[15][16]
-
The specific rotation [α] is calculated, which normalizes the observed rotation to a standard concentration and path length.
-
Applications in Asymmetric Synthesis
This compound is a crucial chiral building block in asymmetric synthesis. Its primary amine functional group and defined stereocenter allow for the construction of enantiomerically pure pharmaceutical and agrochemical products.
The general workflow for its application involves its use as a starting material or a chiral auxiliary in a multi-step synthesis to introduce and control the stereochemistry of the final product.
General Workflow for this compound in Asymmetric Synthesis
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. phillysim.org [phillysim.org]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. scbt.com [scbt.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. wjec.co.uk [wjec.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
A Comprehensive Technical Guide to the Safe Handling and Storage of (R)-(-)-2-Amino-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for (R)-(-)-2-Amino-3-methylbutane (CAS No. 34701-33-2), a critical chiral amine intermediate in pharmaceutical research and development. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities.
Physicochemical and Hazard Profile
This compound is a highly flammable and corrosive liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is imperative to understand its properties to mitigate risks effectively.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃N | [3][4] |
| Molecular Weight | 87.16 g/mol | [3][4] |
| Boiling Point | 85-87 °C | [3][5] |
| Density | 0.75 g/mL at 20 °C | [3][4][5][6] |
| Flash Point | < 21 °C (< 69.8 °F) | [3][4][5] |
| Refractive Index | 1.4060 | [5] |
| Optical Activity | [α]/D −5.5±1°, neat | [4] |
| Water Solubility | 60 g/L at 20 °C | [7] |
| Vapor Pressure | 69.2 mmHg at 25 °C | [7] |
Hazard Identification
This chemical is classified with multiple hazards, requiring stringent safety protocols.
-
Flammability: Extremely flammable liquid and vapor (H224/H225).[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[1]
-
Corrosivity: Causes severe skin burns and eye damage (H314).[1][2]
-
Toxicity: Harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332).[1][2] May be fatal if swallowed and enters airways (H304).
-
Irritation: May cause respiratory irritation (H335).[8]
Experimental Protocols
Detailed methodologies for key safety and emergency procedures are outlined below.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1] Proparacaine hydrochloride may be used to assist eye irrigation.[1]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1][9] Flush skin with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][9] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[1][2] Symptoms of lung edema may be delayed.[1]
-
Ingestion: Do NOT induce vomiting.[1][2][9] Rinse mouth with water.[2][9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[1][2]
Accidental Release Measures (Spill Protocol)
A systematic approach is necessary for managing spills to prevent exposure and environmental contamination.
-
Immediate Isolation and Evacuation:
-
Evacuate personnel from the immediate spill area.
-
Isolate the hazard area and deny entry.
-
Move upwind from the spill.[1]
-
-
Control Ignition Sources:
-
Containment:
-
Cleanup and Disposal:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator.[1]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]
-
Wash the spill area with soap and water, and collect the cleaning water for disposal. Prevent runoff from entering drains.[1]
-
-
Decontamination:
-
Decontaminate all tools and equipment used in the cleanup.
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Handling and Storage
Proper handling and storage practices are fundamental to preventing accidents.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Use non-sparking tools and ground all containers and receiving equipment to prevent static discharge.[1][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[12][13] A respirator with a suitable filter (e.g., type ABEK) is required if vapors are generated.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store in a flammable liquids storage cabinet.
-
Protect from light.
-
Incompatible Materials: Keep away from oxidizing agents, acids, and sources of ignition.[1][10]
Visualizations
The following diagrams illustrate key safety workflows and concepts for handling this compound.
Caption: A logical workflow for responding to a chemical spill.
Caption: The hierarchy of controls for minimizing chemical exposure.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. (R)-(−)-2-Amino-3-methylbutane | CAS 34701-33-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound = 97.0 GC 34701-33-2 [sigmaaldrich.com]
- 5. This compound CAS#: 34701-33-2 [m.chemicalbook.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. (R)-3-Methylbutan-2-aMine [chembk.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-AMINO-2-METHYL-BUTANE NITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. carlroth.com [carlroth.com]
The Core Mechanism of (R)-(-)-2-Amino-3-methylbutane in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2-Amino-3-methylbutane, also known as D-Valinol, is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. Its utility stems from its rigid stereochemical framework, which is effectively leveraged to control the three-dimensional outcome of chemical reactions. This technical guide provides a comprehensive overview of the mechanism of action of D-Valinol, primarily focusing on its role as a chiral auxiliary and as a precursor to sophisticated chiral ligands. The content herein delves into the fundamental principles of stereochemical induction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers and professionals in the field.
D-Valinol as a Chiral Auxiliary: The Oxazolidinone Approach
The most prevalent application of D-Valinol in asymmetric catalysis is as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center.[1] This is typically achieved by converting D-Valinol into the rigid heterocyclic system, (4R)-4-isopropyl-2-oxazolidinone. The bulky isopropyl group of this auxiliary provides a sterically demanding environment that effectively shields one face of a reactive intermediate, thereby forcing an incoming reagent to approach from the less hindered side.[2]
Mechanism of Stereochemical Control in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction, utilizing an oxazolidinone auxiliary derived from D-Valinol, is a classic example of auxiliary-controlled stereoselection. The high diastereoselectivity observed in this reaction is rationalized by the Zimmerman-Traxler model.[3]
The key mechanistic steps are:
-
Formation of a (Z)-Enolate: The N-acyl oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base to selectively form the (Z)-boron enolate.
-
Chelated Six-Membered Transition State: The (Z)-enolate reacts with an aldehyde via a highly organized, chair-like six-membered transition state. In this arrangement, the boron atom coordinates with both the enolate oxygen and the aldehyde oxygen.
-
Stereodirection by the Isopropyl Group: To minimize steric strain, the bulky isopropyl group of the D-Valinol-derived auxiliary orients itself in a pseudo-equatorial position within the transition state. This conformation effectively blocks one face of the enolate, compelling the aldehyde's substituent to also adopt an equatorial position to avoid steric clashes. This facial bias dictates the absolute stereochemistry of the two newly formed stereocenters, leading to the preferential formation of the syn-aldol adduct.[3]
References
Solubility Profile of (R)-(-)-2-Amino-3-methylbutane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-2-Amino-3-methylbutane, a chiral amine, serves as a critical building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is paramount for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment. Due to a lack of extensive quantitative data in public literature, this guide emphasizes the principles governing its solubility and provides a framework for generating this critical data experimentally.
Introduction
This compound (CAS: 34701-33-2) is a primary amine with a branched alkyl structure, rendering it a chiral molecule.[1][2] Its physicochemical properties are fundamental to its handling, reaction kinetics, and ultimate use in synthetic organic chemistry. Solubility, in particular, dictates the choice of solvent for chemical reactions, extractions, and crystallizations, directly impacting yield, purity, and process efficiency. This document consolidates available solubility information and provides methodologies for its empirical determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃N | [1][2] |
| Molecular Weight | 87.16 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| Density | 0.75 g/mL at 20 °C | [1][5] |
| Boiling Point | 85-87 °C | [1][6] |
| pKa | 10.80 ± 0.10 (Predicted) | [6][7] |
Solubility Data
Aqueous Solubility
| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |
| Water | 20 | 60 | [6][7] |
The amine group can participate in hydrogen bonding with water, contributing to its moderate aqueous solubility.[9]
Organic Solvent Solubility (Quantitative)
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Methanol | Data Not Available | - | |
| Ethanol | Data Not Available | - | |
| Acetone | Data Not Available | - | |
| Dichloromethane | Data Not Available | - | |
| Toluene | Data Not Available | - | |
| Diethyl Ether | Data Not Available | - | |
| Hexane | Data Not Available | - |
Organic Solvent Solubility (Qualitative)
Based on its chemical structure, this compound, as an aliphatic amine, is expected to be soluble in a variety of organic solvents.[10][11]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic Solvents (e.g., Acetone, Dichloromethane) | High | The overall polarity of the amine allows for favorable dipole-dipole interactions. |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Moderate to High | The nonpolar alkyl chain of the amine facilitates interaction with nonpolar solvents through van der Waals forces.[9] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The following outlines the widely accepted shake-flask method, followed by quantification using gas chromatography.
Shake-Flask Method for Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (≥97.0% purity)[3]
-
Selected organic solvent (analytical grade)
-
Scintillation vials with airtight caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of a separate liquid phase of the amine is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in the constant temperature shaker or on the magnetic stirrer (e.g., at 25 °C). Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation and Sampling: Cease agitation and allow the mixture to stand undisturbed at the controlled temperature until a clear separation of the solvent and undissolved amine phases is observed. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved amine layer.
-
Sample Preparation for Analysis: Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any micro-droplets of the undissolved amine. Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
Quantification by Gas Chromatography (GC)
Objective: To accurately determine the concentration of this compound in the prepared saturated solution.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Appropriate capillary column (e.g., a polar column for amines)
Methodology:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Analyze these standards by GC-FID to construct a calibration curve.
-
Sample Analysis: Inject the diluted, filtered aliquot of the saturated solution into the GC-FID system under the same conditions used for the standards.
-
Calculation of Solubility: Determine the concentration of the amine in the diluted sample from the calibration curve. Calculate the concentration in the original saturated solution by applying the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for determining equilibrium solubility.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is sparse in the public domain, its physicochemical properties suggest good solubility in a range of polar and nonpolar media. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for generating reliable data. The shake-flask method coupled with gas chromatographic analysis is a standard and accurate approach for determining the equilibrium solubility of this and other liquid amines, enabling informed solvent selection for synthesis, purification, and formulation in research and drug development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 34701-33-2 [m.chemicalbook.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. 2-Methylbutylamine | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Chapter 21 Notes [web.pdx.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to (R)-(-)-2-Amino-3-methylbutane for Researchers and Drug Development Professionals
(R)-(-)-2-Amino-3-methylbutane , also known as (R)-(-)-3-Methyl-2-butylamine, is a chiral amine that serves as a crucial building block in asymmetric synthesis. Its stereogenic center makes it a valuable tool for researchers and drug development professionals in the stereoselective synthesis of complex molecules, particularly chiral amino acids and their derivatives. This guide provides an in-depth overview of its commercial availability, key technical data, and its application in synthetic methodologies.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers worldwide, ensuring a stable supply for research and development purposes. The compound is typically offered in various purities, with ≥97.0% (GC) being a common grade. Below is a summary of prominent suppliers.
| Supplier | Purity/Grade | CAS Number | Additional Notes |
| Sigma-Aldrich (Merck) | ≥97.0% (GC) | 34701-33-2 | Offers various quantities, from grams to bulk. |
| Amerigo Scientific | ≥97.0% (GC) | 34701-33-2 | Specialist distributor for life sciences.[1] |
| Santa Cruz Biotechnology | Research Grade | 34701-33-2 | For research use only.[2] |
| Thermo Scientific (Alfa Aesar) | 98%, ee 97% (ChiPros®) | 34701-33-2 | Part of the ChiPros® line of chiral products. |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 34701-33-2 | Global supplier of chemical reagents. |
| BLD Pharm | --- | 34701-33-2 | Offers online ordering and cold-chain transportation. |
| Chongqing Chemdad Co., Ltd | --- | 34701-33-2 | Supplier of organic intermediates.[3] |
| Dayang Chem (Hangzhou) Co., Ltd. | --- | 34701-33-2 | --- |
| ShangHai Biochempartner Co., Ltd. | --- | 34701-33-2 | --- |
Quantitative Technical Data
A compilation of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃N | [2] |
| Molecular Weight | 87.16 g/mol | [2][3] |
| Appearance | Colorless liquid | |
| Density | 0.75 g/mL at 20 °C (lit.) | [3] |
| Boiling Point | 85-87 °C | [3] |
| Optical Activity | [α]/D −5.5±1°, neat | |
| Flash Point | <21 °C | [3] |
| Solubility | Soluble in water (60 g/L at 20°C). | |
| Refractive Index | 1.4060 |
Application in Asymmetric Synthesis: A Methodological Overview
The primary application of this compound in drug development and chemical research is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.
A general workflow for the use of this compound as a chiral auxiliary in the synthesis of β-amino acids is depicted below.
Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester
The following is a representative, generalized protocol for the asymmetric synthesis of a β-amino ester using this compound as a chiral auxiliary. This protocol is based on established methodologies for the alkylation of chiral amides.
Step 1: Formation of the Chiral Amide
-
To a solution of a suitable α,β-unsaturated carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling reagent (e.g., 1.1 eq. of oxalyl chloride with a catalytic amount of DMF).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., 1.2 eq. of triethylamine) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral α,β-unsaturated amide.
Step 2: Diastereoselective Conjugate Addition
-
Prepare a solution of the chiral α,β-unsaturated amide (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
In a separate flask, prepare the desired organocuprate reagent or add a suitable nucleophile (e.g., a Grignard reagent in the presence of a copper catalyst).
-
Slowly add the nucleophilic reagent to the solution of the chiral amide at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the diastereomerically enriched amide.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified amide from Step 2 in a suitable solvent system for hydrolysis (e.g., a mixture of an alcohol and aqueous acid, such as ethanol and 6M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.
-
Basify the aqueous residue with a suitable base (e.g., NaOH) to a pH > 12 and extract the liberated this compound with an organic solvent (e.g., diethyl ether) for recovery.
-
Acidify the remaining aqueous layer to pH ~2 with concentrated HCl and extract the desired β-amino acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched β-amino acid.
Biological Activity and Signaling Pathways
Currently, there is no specific, well-defined signaling pathway in which this compound is known to be a direct modulator. Its primary role in a biological context is as a component of more complex, synthetically derived molecules designed to interact with biological targets.
As a simple branched-chain amine, if it were to undergo metabolism in a biological system, it would likely follow the general pathways for the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. This would involve initial transamination followed by oxidative decarboxylation.
It is important to note that the primary value and application of this compound remain firmly in the domain of synthetic organic chemistry as a tool for constructing chiral molecules with potential therapeutic applications. Any biological activity is a function of the final, more complex molecule it helps to create, rather than the chiral amine itself.
References
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-(-)-2-Amino-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (R)-(-)-2-Amino-3-methylbutane, a chiral primary amine of interest in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, methods for determining its absolute configuration, and plausible synthetic routes. Experimental protocols for key analytical techniques are described, and relevant data is presented in a structured format. Visual diagrams generated using Graphviz are included to illustrate the molecule's structure and experimental workflows, adhering to specified formatting guidelines for clarity and technical accuracy.
Introduction
This compound, also known as (R)-valinamine, is a chiral organic compound derived from the natural amino acid D-valine. Its stereochemical purity and defined spatial arrangement make it a valuable building block in asymmetric synthesis, serving as a precursor for chiral ligands, auxiliaries, and pharmacologically active molecules. Understanding its stereochemistry and absolute configuration is paramount for its effective application in these fields. This guide aims to consolidate the technical information regarding its properties, synthesis, and stereochemical characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
| Property | Value |
| IUPAC Name | (2R)-3-methylbutan-2-amine |
| Synonyms | (R)-(-)-3-Methyl-2-butylamine, (R)-valinamine |
| CAS Number | 34701-33-2 |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| Appearance | Colorless liquid |
| Density | 0.75 g/mL at 20 °C |
| Boiling Point | 85-87 °C |
| Flash Point | <21 °C |
| Specific Rotation [α]D | -5.5 ± 1° (neat) |
| Solubility | Soluble in water (60 g/L at 20°C) |
Stereochemistry and Absolute Configuration
The stereochemistry of 2-amino-3-methylbutane arises from the presence of a single chiral center at the C2 carbon atom, which is bonded to four different substituents: a methyl group, an isopropyl group, an amino group, and a hydrogen atom. The designation "(R)" refers to the absolute configuration of this stereocenter, determined by the Cahn-Ingold-Prelog (CIP) priority rules. The levorotatory nature of this enantiomer is indicated by the "(-)" sign in its name, signifying that it rotates plane-polarized light to the left.
Figure 1: 3D representation and CIP priorities of this compound.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and common method involves the Hofmann rearrangement of the corresponding amide derived from D-valine, which has the (R) configuration. This reaction proceeds with retention of configuration.
Proposed Synthetic Pathway: Hofmann Rearrangement of (R)-Valinamide
The synthesis can be envisioned as a two-step process starting from D-valine:
-
Amidation of D-valine: Conversion of the carboxylic acid group of D-valine to a primary amide, (R)-valinamide.
-
Hofmann Rearrangement: Treatment of (R)-valinamide with a halogen (e.g., bromine) in a strong base (e.g., sodium hydroxide) to yield this compound.
Figure 2: Proposed synthetic workflow for this compound.
Representative Experimental Protocol: Hofmann Rearrangement
The following is a general experimental protocol for the Hofmann rearrangement, which can be adapted for the synthesis of this compound from (R)-valinamide.[1]
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold sodium hydroxide solution with stirring until the bromine color disappears, forming a solution of sodium hypobromite.
-
Reaction: To a solution of (R)-valinamide in water, add the freshly prepared cold sodium hypobromite solution.
-
Heating: Warm the reaction mixture gently. The progress of the reaction can be monitored by the cessation of nitrogen evolution.
-
Isolation: After the reaction is complete, the product, this compound, can be isolated by steam distillation from the alkaline solution.
-
Purification: The distillate is collected, and the amine is separated from the aqueous layer. The product can be further purified by fractional distillation.
Note: This is a representative protocol and would require optimization for the specific substrate. The reaction is exothermic and should be performed with appropriate safety precautions.
Experimental Protocols for Determination of Absolute Configuration
The absolute configuration of a chiral amine like this compound can be determined using several instrumental techniques.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Amide Analysis)
This method involves the reaction of the chiral amine with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride, to form a pair of diastereomeric amides. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts, which can be analyzed to deduce the absolute configuration of the original amine.
Experimental Protocol:
-
Sample Preparation: Divide the amine sample into two portions.
-
Derivatization: React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Interpretation: Compare the chemical shifts of protons near the stereocenter in the two spectra. By applying Mosher's model, the spatial arrangement of the substituents around the stereocenter can be determined, thus assigning the absolute configuration.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
Chiral HPLC is a powerful technique for separating enantiomers and can be used to determine the enantiomeric purity and, by comparison with a standard of known configuration, the absolute configuration.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a suitable detector (e.g., UV). The two enantiomers will have different retention times.
-
Configuration Assignment: Inject a certified reference standard of this compound under the same conditions to identify the peak corresponding to the R-enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration, the absolute configuration of the sample can be determined.
Experimental Workflow:
Figure 3: Workflow for absolute configuration determination using VCD.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration that gives a good signal-to-noise ratio.
-
VCD Measurement: Acquire the VCD spectrum using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of the signs and relative intensities of the VCD bands confirms the absolute configuration.
Spectroscopic Data
While publicly accessible, comprehensive spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for this compound are limited, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show signals for the methyl protons, the methine proton of the isopropyl group, the methine proton at the stereocenter, and the amine protons. The signals would exhibit characteristic splitting patterns due to spin-spin coupling.
-
¹³C NMR: The spectrum would show distinct signals for the five carbon atoms in their different chemical environments.
-
FTIR: The spectrum would be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak at m/z 87, along with fragmentation patterns characteristic of aliphatic amines.
Biological and Chemical Signaling Pathways
There is currently a lack of specific information in the scientific literature regarding the direct involvement of this compound in biological or chemical signaling pathways. Its biological significance is primarily understood in the context of its precursor, the essential amino acid valine, which is involved in protein synthesis and energy metabolism. As a synthetic building block, its biological effects would be determined by the larger molecules into which it is incorporated.
Conclusion
References
(R)-(-)-2-Amino-3-methylbutane: A Comprehensive Technical Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2-Amino-3-methylbutane, a chiral amine derived from the natural amino acid (R)-valine, serves as a versatile and valuable building block in modern organic synthesis. Its inherent chirality and reactive primary amine functionality make it a powerful tool for the stereocontrolled synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.
Physicochemical Properties
This compound is a colorless liquid with a characteristic amine odor. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 34701-33-2 |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| Boiling Point | 85-87 °C |
| Density | 0.75 g/mL at 20 °C |
| Optical Rotation | [α]²⁰/D -5.5° (neat) |
| Flash Point | <21 °C |
| Solubility | Soluble in water (60 g/L at 20°C) and common organic solvents. |
Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral auxiliary and a precursor for the synthesis of other chiral molecules. The bulky isopropyl group adjacent to the chiral center effectively biases the stereochemical outcome of reactions at a prochiral center.
As a Chiral Auxiliary in Diastereoselective Reactions
This compound can be temporarily incorporated into a substrate to direct the stereoselective formation of new chiral centers. This is commonly achieved through the formation of imines or amides.
Imines derived from the condensation of this compound with aldehydes or ketones can undergo diastereoselective alkylation. The chiral amine auxiliary sterically hinders one face of the imine, directing the approach of the nucleophile to the opposite face. Subsequent cleavage of the auxiliary yields an enantioenriched amine or carbonyl compound.
Experimental Protocol: General Procedure for Diastereoselective Alkylation of an Imine Derived from this compound
-
Imine Formation: To a solution of an aldehyde or ketone (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add this compound (1.1 eq). The reaction is typically carried out in the presence of a dehydrating agent (e.g., magnesium sulfate) or with azeotropic removal of water. Stir the mixture at room temperature or under reflux until imine formation is complete, as monitored by TLC or NMR.
-
Alkylation: Cool the solution of the imine to a low temperature (e.g., -78 °C) under an inert atmosphere. Add a solution of an organometallic reagent (e.g., a Grignard reagent or an organolithium compound) (1.2 eq) dropwise. Stir the reaction mixture at this temperature for several hours.
-
Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be cleaved by acidic hydrolysis (e.g., with aqueous HCl) to afford the chiral primary amine and recover the auxiliary.
-
Purification: Purify the final product by column chromatography or distillation.
This compound readily reacts with acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, to form chiral amides. These amides can then be used in a variety of diastereoselective transformations, including enolate alkylation and aldol reactions.
Experimental Protocol: Synthesis of N-((R)-3-methylbutan-2-yl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane.
-
Acylation: Cool the solution to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield N-((R)-3-methylbutan-2-yl)acetamide.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Spectroscopic Data |
| This compound | Acetyl Chloride | N-((R)-3-methylbutan-2-yl)acetamide | High | ¹H NMR and ¹³C NMR data would confirm the structure. |
Note: Specific yield and spectroscopic data for this reaction were not found in the provided search results but are based on general acylation procedures.
Precursor for Chiral Ligands
The primary amine functionality of this compound allows for its incorporation into more complex molecular architectures to create chiral ligands for asymmetric catalysis. For example, it can be used to synthesize chiral phosphine ligands, which are widely employed in transition-metal-catalyzed enantioselective reactions.
Workflow for Synthesis of a Chiral Phosphine Ligand
Caption: General workflow for the synthesis of a chiral aminophosphine ligand.
Role in Pharmaceutical Synthesis
Chiral amines are crucial components of many active pharmaceutical ingredients (APIs). The enantiomer, (S)-2-amino-3-methylbutane, is a key building block in the synthesis of BPDZ-44, a tissue-selective ATP-sensitive potassium channel opener. This highlights the importance of this structural motif in medicinal chemistry. It is plausible that this compound is utilized in the synthesis of other chiral drugs, particularly where the (R)-configuration is required for biological activity. For instance, chiral amines are integral to the structure of many Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases.[1][2]
Key Synthetic Transformations and Workflows
The versatility of this compound in organic synthesis stems from the reactivity of its primary amine group. The following diagrams illustrate common synthetic transformations.
Reductive Amination Workflow
Reductive amination is a powerful method for forming C-N bonds. This compound can react with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary amine.
Caption: General workflow for reductive amination using this compound.
Use as a Chiral Auxiliary and Subsequent Cleavage
A key aspect of using a chiral auxiliary is its efficient removal after the desired stereoselective transformation.
Caption: Logical relationship of using this compound as a chiral auxiliary.
Conclusion
This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its utility as a chiral auxiliary for diastereoselective reactions and as a precursor for chiral ligands makes it an important tool for the synthesis of enantiomerically pure compounds. While specific, detailed applications in the literature are not as widespread as for some other chiral amines, the principles of its use are well-established, and its structural similarity to other widely used valine-derived auxiliaries underscores its potential for further application in the development of novel pharmaceuticals and other complex chiral molecules. Researchers and drug development professionals can leverage the reactivity and inherent chirality of this building block to achieve their synthetic goals.
References
Chiral Amines in Stereoselective Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to Chiral Amines in Stereoselective Synthesis
Significance of Chiral Amines
Chiral amines are fundamental building blocks in modern organic synthesis, playing a pivotal role in the construction of a vast array of complex molecules.[1] Their significance stems from their prevalence in biologically active compounds, including a large percentage of pharmaceuticals and agrochemicals. It is estimated that approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments.[1][2] The stereochemistry of these amine-containing molecules is often critical to their biological function, with different enantiomers exhibiting distinct pharmacological or toxicological profiles. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral amines is a major focus of academic and industrial research.
Applications in Pharmaceuticals and Agrochemicals
The utility of chiral amines is widespread across the pharmaceutical and agrochemical industries. In medicine, they are integral components of drugs for a wide range of therapeutic areas. For instance, the blockbuster anti-diabetic drug Sitagliptin features a chiral β-amino acid derivative, the synthesis of which relies on asymmetric methods.[3] Similarly, many central nervous system drugs, antivirals, and cardiovascular medications incorporate chiral amine moieties to ensure target specificity and efficacy.[4][5] In the agrochemical sector, chiral amines are found in herbicides and pesticides, where stereochemistry can significantly influence their activity and environmental impact. A notable example is the herbicide (S)-metolachlor, produced on a multiton scale via asymmetric imine hydrogenation.[1]
Overview of Synthetic Strategies
The synthesis of enantiomerically enriched amines has evolved significantly, moving from classical resolution techniques to more efficient catalytic asymmetric methods. The primary strategies employed today can be broadly categorized into three main areas:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines, enamines, and related unsaturated nitrogen-containing compounds.[1] Catalysts based on rhodium, iridium, and ruthenium, in combination with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity.
-
Organocatalysis with Chiral Amines: This field has witnessed explosive growth, utilizing small organic molecules as catalysts. Chiral primary and secondary amines can activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions, facilitating a wide range of asymmetric transformations.[6][7]
-
Biocatalysis for Chiral Amine Synthesis: Enzymes offer an environmentally friendly and highly selective approach to chiral amine synthesis. Transaminases, amine dehydrogenases, and imine reductases are classes of enzymes that have been successfully employed for the asymmetric synthesis of a diverse range of chiral amines, often with exceptional enantioselectivity.[5][7]
Part 2: Synthetic Methodologies and Quantitative Data
Transition Metal-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of imines is a direct and efficient route to α-chiral amines.[1] A variety of transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have been developed for this purpose.
| Substrate (Imine) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]2 / (S)-f-Binaphane | >99 | 95 | [8] |
| N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]2 / (S)-f-Binaphane | >99 | 97 | [8] |
| N-(1-(naphthalen-2-yl)ethylidene)aniline | [Ir(COD)Cl]2 / (S)-f-Binaphane | >99 | 96 | [8] |
| N-(1-phenylpropylidene)aniline | [Ir(COD)Cl]2 / (S)-f-Binaphane | >99 | 94 | [8] |
Asymmetric hydrogenation of enamines provides access to chiral amines with the stereocenter at the β-position or further from the nitrogen atom. This method is particularly useful for the synthesis of chiral 1,2- and 1,3-diamines.
| Substrate (Enamine) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| (Z)-methyl 2-acetamido-3-phenylacrylate | [Rh(COD)2]BF4 / (R,R)-DuanPhos | >99 | 99 | [9][10] |
| (Z)-methyl 2-acetamido-3-(4-fluorophenyl)acrylate | [Rh(COD)2]BF4 / (R,R)-DuanPhos | >99 | 99 | [9][10] |
| (Z)-methyl 2-acetamido-3-(thiophen-2-yl)acrylate | [Rh(COD)2]BF4 / (R,R)-DuanPhos | >99 | 98 | [9][10] |
| (Z)-methyl 2-acetamido-3-(naphthalen-2-yl)acrylate | [Rh(COD)2]BF4 / (R,R)-DuanPhos | >99 | 99 | [9][10] |
Organocatalysis with Chiral Amines
In enamine catalysis, a chiral primary or secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis releases the chiral product and regenerates the catalyst.
| Aldehyde | Electrophile | Catalyst | Yield (%) | dr | ee (%) | Reference |
| Propanal | trans-β-nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 97 | 95:5 | 99 | [11] |
| Butanal | trans-β-nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 94:6 | 99 | [11] |
| Isovaleraldehyde | trans-β-nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 98 | 93:7 | 99 | [11] |
| Propanal | Diethyl azodicarboxylate | (S)-2-(Triflylaminomethyl)pyrrolidine | 99 | - | 99 | [12] |
In iminium catalysis, a chiral secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation allows for the conjugate addition of nucleophiles.
| α,β-Unsaturated Aldehyde | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |
| Cinnamaldehyde | Dimethyl malonate | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 90 | 93 | [3] |
| Crotonaldehyde | 1,3-Dimethylindole | (S)-5-(1H-indol-3-ylmethyl)-2,2,3-trimethylimidazolidin-4-one | 85 | 97 | [3] |
| Cinnamaldehyde | Thiophenol | Chiral bifunctional amine-thiourea | 95 | 90 | [13] |
Biocatalysis for Chiral Amine Synthesis
Transaminases (TAs) catalyze the transfer of an amino group from a donor to a ketone acceptor, producing a chiral amine and a ketone byproduct.
| Ketone Substrate | Amine Donor | Enzyme | Conversion (%) | ee (%) | Reference |
| 1-Phenylacetone | Isopropylamine | (R)-selective ω-TA from Arthrobacter sp. | >99 | >99 | [3] |
| Acetophenone | L-Alanine | Transaminase from Vibrio fluvialis | 98 | >99 (S) | [7] |
| 4-Phenyl-2-butanone | Isopropylamine | Engineered TA | 95 | >99 (R) | [7] |
Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones or aldehydes using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.
| Ketone Substrate | Enzyme | Conversion (%) | ee (%) | Reference |
| Acetophenone | AmDH from Bacillus badius | >99 | >99 (R) | [14] |
| 2-Hexanone | AmDH from Caldalkalibacillus thermarum | 98 | >99 (R) | [14] |
| Cyclohexanone | AmDH from Rhodococcus sp. | >99 | >99 (R) | [14] |
Part 3: Key Experimental Protocols
Protocol for Asymmetric Hydrogenation of an Imine
Reaction: Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline
Materials:
-
N-(1-phenylethylidene)aniline (1.0 mmol)
-
[Ir(COD)Cl]2 (0.005 mmol, 0.5 mol%)
-
(S)-f-Binaphane (0.011 mmol, 1.1 mol%)
-
Toluene (5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]2 (3.4 mg, 0.005 mmol) and (S)-f-Binaphane (7.2 mg, 0.011 mmol).
-
Anhydrous and degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
In a separate Schlenk tube, N-(1-phenylethylidene)aniline (195.3 mg, 1.0 mmol) is dissolved in anhydrous and degassed toluene (3 mL).
-
The catalyst solution is transferred to the substrate solution via cannula.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The tube is purged with hydrogen gas (3 cycles of vacuum and backfill).
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral amine product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol for Organocatalytic Michael Addition
Reaction: Michael addition of propanal to trans-β-nitrostyrene
Materials:
-
trans-β-nitrostyrene (0.5 mmol)
-
Propanal (1.5 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 mmol, 10 mol%)
-
Chloroform (1 mL)
Procedure:
-
To a vial is added trans-β-nitrostyrene (74.6 mg, 0.5 mmol) and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (12.7 mg, 0.05 mmol).
-
Chloroform (1 mL) is added, and the mixture is stirred until all solids are dissolved.
-
Propanal (87.1 mg, 1.5 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired γ-nitroaldehyde.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC and/or ¹H NMR analysis.
Protocol for Enzymatic Reductive Amination
Reaction: Reductive amination of acetophenone using an amine dehydrogenase.
Materials:
-
Acetophenone (50 mM)
-
Amine Dehydrogenase (AmDH) from Bacillus badius (e.g., 1 mg/mL)
-
NADH (1 mM)
-
Formate Dehydrogenase (FDH) for cofactor regeneration (e.g., 5 U/mL)
-
Ammonium formate buffer (1 M, pH 8.5)
Procedure:
-
A reaction mixture is prepared in a total volume of 1 mL in an Eppendorf tube containing 1 M ammonium formate buffer (pH 8.5).
-
NADH is added to a final concentration of 1 mM.
-
Formate Dehydrogenase is added to a final concentration of 5 U/mL.
-
Acetophenone is added to a final concentration of 50 mM.
-
The reaction is initiated by the addition of the Amine Dehydrogenase solution (e.g., 100 µL of a 10 mg/mL stock solution).
-
The reaction mixture is incubated at 30°C with gentle shaking for 24 hours.
-
The reaction is quenched by the addition of an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.
-
The mixture is centrifuged to separate the layers.
-
The organic layer is collected, and the aqueous layer is extracted again with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed.
-
The conversion and enantiomeric excess of the resulting chiral amine are determined by GC or HPLC analysis.
Part 4: Mechanistic Insights and Workflows (Visualized with Graphviz)
Catalytic Cycle of Asymmetric Imine Hydrogenation
Caption: Catalytic cycle for the asymmetric hydrogenation of an imine.
Mechanism of Enamine-Catalyzed Michael Addition
Caption: Mechanism of enamine-catalyzed Michael addition.
High-Throughput Screening Workflow for Chiral Amine Synthesis
Caption: Workflow for high-throughput screening in chiral amine synthesis.
Part 5: Conclusion and Future Outlook
The stereoselective synthesis of chiral amines remains a vibrant and critically important area of chemical research. The methodologies of transition metal catalysis, organocatalysis, and biocatalysis each offer unique advantages and continue to evolve, providing chemists with an expanding toolkit to address increasingly complex synthetic challenges.
Future developments are likely to focus on several key areas:
-
Sustainability: The development of catalysts based on earth-abundant and non-toxic metals, as well as the expanded use of biocatalysis and solvent-free reaction conditions, will be crucial for creating more environmentally benign synthetic routes.
-
Catalyst Design: The rational design of new catalysts with enhanced activity, selectivity, and broader substrate scope will continue to be a major driver of innovation. This will be aided by advances in computational chemistry and high-throughput screening methods.
-
Cascade Reactions: The development of one-pot, multi-step cascade reactions that enable the rapid construction of complex chiral amines from simple starting materials will improve synthetic efficiency and reduce waste.
-
Flow Chemistry: The integration of stereoselective methods into continuous flow processes offers the potential for safer, more scalable, and more efficient production of chiral amines.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis - Google Patents [patents.google.com]
- 3. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Highly enantioselective synthesis of chiral cyclic allylic amines via Rh-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 12. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Michael Addition - Explore the Science & Experts | ideXlab [idexlab.com]
- 14. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis Using (R)-(-)-2-Amino-3-methylbutane as a Chiral Auxiliary Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-2-Amino-3-methylbutane, also known as (R)-valinamine, is a chiral amine derived from the natural amino acid (R)-valine. While direct applications of this compound as a chiral auxiliary are not extensively documented in scientific literature, its corresponding amino alcohol, (R)-valinol, is a crucial precursor for the synthesis of one of the most powerful and widely used classes of chiral auxiliaries: the Evans-type oxazolidinones.
This document provides detailed application notes and protocols for the use of the (R)-valinol-derived chiral auxiliary, (R)-4-isopropyl-2-oxazolidinone, in enantioselective synthesis. This auxiliary offers a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
General Workflow of Chiral Auxiliary-Mediated Synthesis
The fundamental principle of using a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate. This directs subsequent chemical transformations to occur stereoselectively. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.
Caption: General workflow for enantioselective synthesis using a recoverable chiral auxiliary.
I. Preparation of the Chiral Auxiliary: (R)-4-isopropyl-2-oxazolidinone
The chiral auxiliary is synthesized from (R)-valinol, which can be obtained by the reduction of (R)-valine.
Experimental Protocol: Synthesis of (R)-4-isopropyl-2-oxazolidinone
Step 1: Reduction of (R)-Valine to (R)-Valinol
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at 0 °C, add (R)-valine (1.0 equivalent) portion-wise.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser work-up).
-
Purification: Filter the resulting solid and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude (R)-valinol, which can be purified by distillation or recrystallization.
Step 2: Cyclization to (R)-4-isopropyl-2-oxazolidinone
-
Reaction Setup: Dissolve (R)-valinol (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane. Add a carbonyl source like diethyl carbonate (1.1 equivalents) or carbonyldiimidazole (CDI) (1.1 equivalents) and a catalytic amount of a base (e.g., sodium methoxide).
-
Reaction: Heat the reaction mixture to reflux and stir for 12-18 hours. The formation of the oxazolidinone can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and wash with saturated aqueous ammonium chloride solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure (R)-4-isopropyl-2-oxazolidinone as a white crystalline solid.
II. Asymmetric Alkylation using (R)-4-isopropyl-2-oxazolidinone
A primary application of this chiral auxiliary is in the diastereoselective alkylation of N-acylated derivatives.
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Imide
Step 1: Acylation of the Chiral Auxiliary
-
Reaction Setup: To a solution of (R)-4-isopropyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise.
-
Acylation: After stirring for 15 minutes, add propionyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude N-propionyl imide by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-propionyl imide (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 30-60 minutes to form the corresponding (Z)-enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 equivalents) dropwise at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the desired diastereomer.
Caption: Mechanism of diastereoselective alkylation.
Data Presentation: Diastereoselective Alkylation Results
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | LDA | THF | -78 | 92 | >99 |
| 2 | Methyl iodide | NaHMDS | THF | -78 | 89 | 98 |
| 3 | Allyl bromide | LDA | THF | -78 | 95 | >99 |
| 4 | Ethyl iodide | NaHMDS | THF | -78 | 85 | 97 |
Note: The data presented are representative values from the literature and may vary based on specific reaction conditions.
III. Cleavage of the Chiral Auxiliary
After the diastereoselective reaction, the chiral auxiliary must be removed to yield the desired enantiomerically pure product. The auxiliary can typically be recovered.
Experimental Protocol: Hydrolytic Cleavage
-
Reaction Setup: Dissolve the alkylated product (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C.
-
Hydrolysis: Add aqueous hydrogen peroxide (30% solution, 4.0 equivalents) followed by lithium hydroxide (LiOH) monohydrate (2.0 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to pH ~2-3 and extract with ethyl acetate.
-
Separation: The desired chiral carboxylic acid will be in the organic layer. The water-soluble chiral auxiliary, (R)-4-isopropyl-2-oxazolidinone, can be recovered from the aqueous layer by extraction after basification.
-
Purification: Dry the organic layer containing the product over anhydrous sodium sulfate, concentrate, and purify by chromatography or recrystallization.
Conclusion
The use of (R)-4-isopropyl-2-oxazolidinone, derived from this compound via (R)-valinol, is a robust and highly reliable method for achieving excellent stereocontrol in asymmetric synthesis. The protocols provided herein offer a solid foundation for researchers to apply this powerful tool in the development of complex chiral molecules. The high diastereoselectivities, coupled with the efficient cleavage and recovery of the auxiliary, make this a preferred method in both academic and industrial settings.
Application Notes: Chiral Resolution of Racemic Carboxylic Acids Using (R)-(-)-2-Amino-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their separation. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This application note provides detailed protocols for the use of (R)-(-)-2-Amino-3-methylbutane, also known as D-Valinol, as an effective chiral resolving agent for racemic carboxylic acids, with a particular focus on the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".
This compound is a chiral amino alcohol derived from the natural amino acid D-valine. Its efficacy as a resolving agent lies in its ability to form stable, diastereomeric salts with racemic carboxylic acids. These diastereomeric salts, not being mirror images, exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the resolving agent yields the desired enantiomer in high optical purity.
Principle of Chiral Resolution
The fundamental principle of chiral resolution using this compound involves the reaction of a racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) with the enantiomerically pure resolving agent. This reaction forms a mixture of two diastereomeric salts:
-
(R)-acid · this compound
-
(S)-acid · this compound
Due to their different spatial arrangements, these diastereomeric salts have distinct physical properties, such as melting points and solubilities in various solvents. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The less soluble diastereomer is then isolated by filtration. Finally, the resolved carboxylic acid enantiomer is recovered by treating the isolated diastereomeric salt with an acid, which protonates the carboxylate and liberates the free this compound. The efficiency of this process is influenced by factors such as the difference in solubility between the diastereomeric salts, the choice of solvent, crystallization temperature, and the stoichiometry of the reactants.
Application Notes and Protocols for Diastereoselective Reactions Involving Derivatives of (R)-(-)-2-Amino-3-methylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-(-)-2-Amino-3-methylbutane and its derivatives, most notably (R)-valinol, are pivotal chiral building blocks in modern asymmetric synthesis. Their primary application lies in their conversion to robust chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction with a high degree of precision. The most prominent of these auxiliaries is (R)-4-isopropyloxazolidin-2-one, derived from (R)-valinol. The bulky isopropyl group of this auxiliary effectively shields one face of the enolate derived from an N-acylated substrate, directing the approach of an electrophile to the opposite face, thereby leading to the formation of one diastereomer in significant excess.[1] This principle is widely exploited in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions, consistently affording products with high diastereoselectivity and yield.
These methodologies are instrumental in the synthesis of complex, enantiomerically pure molecules, which are often key intermediates or active pharmaceutical ingredients (APIs) in the drug development pipeline. The predictability of the stereochemical outcome and the reliability of the protocols make these derivatives of this compound indispensable tools for chemists in both academic and industrial research.
Key Applications and Quantitative Data
The primary application of this compound derivatives in diastereoselective synthesis is through the use of the (R)-4-isopropyloxazolidin-2-one chiral auxiliary. This section summarizes the quantitative outcomes for key diastereoselective reactions.
Table 1: Diastereoselective Alkylation of N-Acyl-(R)-4-isopropyloxazolidin-2-one
This reaction involves the formation of a sodium enolate from the N-acyl auxiliary, followed by reaction with an alkyl halide. The bulky isopropyl group directs the incoming electrophile, leading to high diastereoselectivity.
| Electrophile (R-X) | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | 95 |
| Allyl iodide | 98:2 | 92 |
| Methyl iodide | >99:1 | 90 |
| Isopropyl iodide | 95:5 | 85 |
Data is representative of typical results and may vary based on specific substrates and reaction conditions.
Table 2: Diastereoselective Aldol Reaction of N-Acyl-(R)-4-isopropyloxazolidin-2-one
The boron enolate of the N-acyl auxiliary undergoes a highly diastereoselective aldol reaction with various aldehydes, typically yielding the syn-aldol product.[2]
| Aldehyde | Product Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 90 |
| Benzaldehyde | 98:2 | 88 |
| Acetaldehyde | 97:3 | 85 |
| Propionaldehyde | >99:1 | 92 |
Data is representative of typical results and may vary based on specific substrates and reaction conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of (R)-4-isopropyloxazolidin-2-one from (R)-Valinol
This protocol describes the synthesis of the chiral auxiliary from (R)-valinol.
Materials:
-
(R)-Valinol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To a solution of (R)-valinol (1.0 eq) in toluene, add diethyl carbonate (1.2 eq) and potassium carbonate (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.
-
Monitor the reaction by TLC until completion (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (R)-4-isopropyloxazolidin-2-one as a white crystalline solid.
Protocol 2: N-Acylation of (R)-4-isopropyloxazolidin-2-one
This protocol details the acylation of the chiral auxiliary to attach the substrate.
Materials:
-
(R)-4-isopropyloxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.[2]
-
Stir the resulting mixture at -78 °C for 30 minutes.[2]
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.[2]
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[2]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Extract the aqueous layer with ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes a typical boron-mediated diastereoselective aldol reaction.
Materials:
-
N-Acyl-(R)-4-isopropyloxazolidin-2-one (e.g., N-propionyl)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.[2]
-
Cool the solution to -78 °C.[2]
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).[2]
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.[2]
-
Cool the solution back down to -78 °C.[2]
-
Add the aldehyde (1.5 eq) dropwise.[2]
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.[2]
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.[2]
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.[2]
-
Concentrate the mixture under reduced pressure to remove the organic solvents.[2]
-
Extract the aqueous residue with dichloromethane (3x).[2]
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude aldol adduct, which can be purified by column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol details the hydrolytic cleavage of the auxiliary to yield a chiral carboxylic acid.
Materials:
-
Diastereomerically enriched product from Protocol 3
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[2]
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[2]
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[2]
-
Concentrate the mixture to remove the THF.[2]
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with HCl and extract the desired carboxylic acid with an organic solvent.
Visualizations
Caption: General experimental workflow for diastereoselective synthesis.
Caption: Mechanism of the Evans aldol reaction.
Caption: Pathways for chiral auxiliary cleavage.
References
Application Notes and Protocols for the Large-Scale Asymmetric Synthesis Applications of (R)-(-)-2-Amino-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2-Amino-3-methylbutane, a readily available chiral amine derived from the natural amino acid (R)-valine, serves as a versatile and efficient chiral auxiliary in large-scale asymmetric synthesis. Its application is particularly prominent in the diastereoselective alkylation of enolates to produce enantiomerically enriched α-substituted carboxylic acids, which are key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for its use.
Application Notes
This compound is primarily utilized as a chiral auxiliary by forming a chiral amide with a carboxylic acid. The steric hindrance provided by the bulky isopropyl and methyl groups of the auxiliary effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid in high enantiomeric excess.
Key Advantages:
-
High Diastereoselectivity: The defined stereochemistry and steric bulk of the auxiliary lead to excellent stereocontrol in alkylation reactions.
-
Reliability and Predictability: The stereochemical outcome of the reactions is generally predictable.
-
Auxiliary Recovery: The chiral auxiliary can often be recovered and recycled, enhancing the cost-effectiveness of the process on a large scale.
-
Crystalline Intermediates: Amides derived from this compound often form crystalline solids, which can be purified by recrystallization to enhance diastereomeric purity before the alkylation step.
Primary Applications:
-
Asymmetric synthesis of α-alkylated carboxylic acids.
-
Asymmetric synthesis of α,α-dialkylated carboxylic acids, leading to the formation of chiral quaternary carbon centers.
-
Asymmetric aldol reactions.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Alkylation of a Carboxylic Acid using this compound as a Chiral Auxiliary
This protocol outlines the three main stages: formation of the chiral amide, diastereoselective alkylation, and cleavage of the chiral auxiliary to yield the α-substituted carboxylic acid.
Stage 1: Formation of the Chiral Amide
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar), add SOCl₂ or (COCl)₂ dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the conversion to the acyl chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride).
-
In a separate flask, dissolve this compound and Et₃N in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral amide.
-
Purify the amide by column chromatography or recrystallization.
-
Stage 2: Diastereoselective Alkylation
-
Materials:
-
Chiral amide (1.0 eq)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq)
-
Alkylating agent (e.g., alkyl halide, R-X) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the chiral amide in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add the strong base (LDA or NaHMDS) and stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent dropwise and allow the reaction to stir at -78 °C for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude alkylated amide can be purified by column chromatography.
-
Stage 3: Cleavage of the Chiral Auxiliary
-
Materials:
-
Alkylated chiral amide
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6M aqueous solution)
-
1,4-Dioxane or other suitable solvent
-
-
Procedure:
-
Dissolve the alkylated amide in a mixture of 1,4-dioxane and aqueous acid.
-
Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover the chiral auxiliary.
-
The aqueous layer containing the desired carboxylic acid can be further purified. Often, the acid is extracted into an organic solvent after adjusting the pH.
-
The recovered chiral auxiliary can be purified by distillation for reuse.
-
Data Presentation
Table 1: Representative Data for Diastereoselective Alkylation using Chiral Amine Auxiliaries
| Entry | Carboxylic Acid Derivative | Alkylating Agent | Base | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Propionamide | Benzyl bromide | LDA | >98 | 85 |
| 2 | Phenylacetamide | Methyl iodide | NaHMDS | 95 | 90 |
| 3 | Butyramide | Ethyl iodide | LDA | 97 | 88 |
| 4 | Propionamide | Isopropyl iodide | NaHMDS | 92 | 75 |
Note: The data presented is representative of typical results achieved with chiral amine auxiliaries and serves as a guideline. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for asymmetric α-alkylation.
Caption: Logic diagram of diastereoselectivity.
The Role of (R)-(-)-2-Amino-3-methylbutane in the Synthesis of Chiral Pharmaceutical Intermediates: Applications and Protocols
(R)-(-)-2-Amino-3-methylbutane , also known as (R)-valinol , is a crucial chiral building block in the asymmetric synthesis of complex pharmaceutical intermediates. Its primary application lies in its use as a chiral auxiliary, a molecule that temporarily incorporates into a substrate to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer. This is of paramount importance in drug development, as often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of valuable pharmaceutical intermediates, particularly for antiviral drugs.
Application Note 1: Asymmetric Synthesis of α-Alkyl-β-keto Esters
A key application of this compound is in the diastereoselective alkylation of β-keto esters. This is achieved by first converting this compound into a chiral oxazolidinone auxiliary. This auxiliary is then acylated, and the resulting enolate undergoes alkylation with high stereocontrol. The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Table 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derived from this compound
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | N-(2-Benzyl-3-oxobutanoyl)-(4R)-4-isopropyl-1,3-oxazolidin-2-one | 95 | >99:1 |
| Ethyl iodide | N-(2-Ethyl-3-oxobutanoyl)-(4R)-4-isopropyl-1,3-oxazolidin-2-one | 92 | >99:1 |
| Allyl bromide | N-(2-Allyl-3-oxobutanoyl)-(4R)-4-isopropyl-1,3-oxazolidin-2-one | 90 | >98:2 |
Experimental Protocol: Diastereoselective Alkylation
Step 1: Synthesis of (R)-4-isopropyloxazolidin-2-one from this compound
This protocol describes the formation of the chiral auxiliary.
-
Materials: this compound, Diethyl carbonate, Potassium carbonate (K₂CO₃), Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), diethyl carbonate (1.2 eq), and a catalytic amount of K₂CO₃ in ethanol.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (R)-4-isopropyloxazolidin-2-one as a white crystalline solid.
-
Step 2: N-Acylation of (R)-4-isopropyloxazolidin-2-one
This step attaches the β-keto ester precursor to the chiral auxiliary.
-
Materials: (R)-4-isopropyloxazolidin-2-one, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Acetoacetyl chloride, Dry ice/acetone bath.
-
Procedure:
-
Dissolve (R)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add acetoacetyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Step 3: Diastereoselective Alkylation
-
Materials: N-acylated oxazolidinone, Anhydrous THF, Lithium diisopropylamide (LDA), Alkyl halide (e.g., benzyl bromide), Dry ice/acetone bath.
-
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) dropwise and stir for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the desired diastereomer by flash column chromatography.
-
Step 4: Cleavage of the Chiral Auxiliary
This step removes the auxiliary to yield the chiral α-alkyl-β-keto ester.
-
Materials: Alkylated product, Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂), THF/Water.
-
Procedure:
-
Dissolve the purified alkylated product in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the layers and recover the chiral auxiliary from the organic layer.
-
Acidify the aqueous layer with 1 M HCl and extract the desired α-alkyl-β-keto ester with ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain the final product.
-
Application Notes and Protocols for (R)-(-)-2-Amino-3-methylbutane Catalyzed Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and representative protocols for the use of the chiral primary amine (R)-(-)-2-Amino-3-methylbutane as an organocatalyst in asymmetric aldol reactions. The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, and the use of chiral catalysts to control the stereochemical outcome is of paramount importance in the development of pharmaceutical agents. These notes cover the reaction mechanism, key experimental parameters, a representative protocol, and expected outcomes based on analogous systems.
Disclaimer: While the principles of chiral primary amine catalysis in aldol reactions are well-established, specific, peer-reviewed protocols detailing the use of this compound as the sole catalyst are not prevalent in the literature. The provided protocols are representative examples based on reactions with structurally similar primary amine organocatalysts and should be considered as a starting point for optimization.
Introduction to Amine-Catalyzed Aldol Reactions
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key chiral building blocks for numerous natural products and pharmaceuticals. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a vibrant field, with chiral amines being particularly effective for a range of transformations.
Primary amines, such as this compound, catalyze aldol reactions through an enamine-based mechanism, mimicking the action of Class I aldolase enzymes.[1][2] The catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This intermediate then attacks an aldehyde acceptor, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. The chiral environment provided by the catalyst directs the facial selectivity of the attack on the aldehyde, leading to an enantiomerically enriched product.
Reaction Mechanism and Stereochemical Model
The catalytic cycle for a primary amine-catalyzed aldol reaction generally proceeds through the following steps:
-
Enamine Formation: The chiral primary amine catalyst reacts with the donor ketone to form a chiral enamine intermediate. This is typically the rate-determining step.
-
Nucleophilic Attack: The enamine, being a soft nucleophile, attacks the carbonyl carbon of the acceptor aldehyde. The stereochemistry of the catalyst dictates the face of the aldehyde that is attacked, thereby controlling the absolute stereochemistry of the newly formed stereocenter.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Generalized enamine catalytic cycle for the aldol reaction.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates.
General Protocol for the Aldol Reaction of a Ketone with an Aromatic Aldehyde
This protocol describes a general procedure for the reaction between a ketone (e.g., acetone or cyclohexanone) and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, used as solvent and reactant)
-
Anhydrous solvent (e.g., DMSO, DMF, or neat)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) in the ketone (5.0 mL, if used as solvent) or an appropriate solvent, add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at room temperature (or as indicated in optimization) for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.
-
Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC.
Figure 2: General experimental workflow for the catalyzed aldol reaction.
Data Presentation
The following tables summarize representative data for aldol reactions catalyzed by chiral primary amines. The specific values for this compound will depend on substrate and optimized conditions.
Table 1: Reaction of Acetone with Various Aromatic Aldehydes¹
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%)² | ee (%)³ |
| 1 | 4-Nitrobenzaldehyde | 48 | 65-85 | 50-70 |
| 2 | 4-Chlorobenzaldehyde | 72 | 50-70 | 45-65 |
| 3 | Benzaldehyde | 72 | 40-60 | 40-60 |
| 4 | 4-Methoxybenzaldehyde | 96 | 30-50 | 35-55 |
¹ Conditions: Aldehyde (1 mmol), Acetone (5 mL), Catalyst (20 mol%), Room Temperature. ² Isolated yield after chromatography. ³ Determined by chiral HPLC analysis.
Table 2: Reaction of Cyclohexanone with 4-Nitrobenzaldehyde¹
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%)² | dr (anti:syn)³ | ee (anti, %)⁴ |
| 1 | DMSO | 25 | 48 | 70-90 | 90:10 | 80-95 |
| 2 | DMF | 25 | 48 | 65-85 | 85:15 | 75-90 |
| 3 | Neat | 4 | 96 | 50-70 | >95:5 | 70-85 |
| 4 | Toluene | 25 | 72 | 40-60 | 80:20 | 60-75 |
¹ Conditions: 4-Nitrobenzaldehyde (1 mmol), Cyclohexanone (2 mmol), Catalyst (20 mol%), Solvent (2 mL). ² Isolated yield after chromatography. ³ Determined by ¹H NMR analysis of the crude reaction mixture. ⁴ Enantiomeric excess of the major (anti) diastereomer, determined by chiral HPLC.
Factors Influencing Reaction Performance
The efficiency and stereoselectivity of the this compound catalyzed aldol reaction can be influenced by several factors. Optimization of these parameters is crucial for achieving desired results.
-
Solvent: The choice of solvent can significantly impact reaction rates and stereoselectivity. Polar aprotic solvents like DMSO or DMF often give good results. In some cases, running the reaction neat (without solvent) can also be effective.
-
Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity, albeit at the cost of a longer reaction time.
-
Catalyst Loading: Typically, catalyst loading ranges from 10 to 30 mol%. Higher loadings may increase the reaction rate but also the cost.
-
Substrate Electronics: Electron-withdrawing groups on the aromatic aldehyde (e.g., -NO₂) generally lead to higher reactivity and better yields compared to electron-donating groups (e.g., -OCH₃).
-
Steric Hindrance: The steric bulk of both the ketone and aldehyde substrates can affect the reaction. Highly hindered substrates may react slower or require more forcing conditions.
Figure 3: Factors influencing the outcome of the aldol reaction.
Conclusion
This compound serves as a potential chiral organocatalyst for asymmetric aldol reactions, operating via an enamine mechanism. While it represents a simple and readily available catalyst, achieving high levels of stereoselectivity may require careful optimization of reaction conditions, including solvent, temperature, and substrate choice. The provided protocols and notes offer a foundational guide for researchers to explore its application in the synthesis of valuable chiral β-hydroxy carbonyl compounds. Further derivatization of the amine to create a more rigid catalytic environment could be a strategy to enhance its stereodirecting ability.
References
Application Notes and Protocols for Asymmetric Alkylation with (R)-(-)-2-Amino-3-methylbutane Derived Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a powerful strategy for the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry and materials science. The use of chiral auxiliaries, temporarily incorporated into a prochiral substrate, allows for the control of stereochemistry during carbon-carbon bond formation. (R)-(-)-2-Amino-3-methylbutane, a readily available chiral amine derived from the natural amino acid (R)-valine, serves as an effective chiral auxiliary. Its bulky isopropyl group provides excellent stereochemical control in the alkylation of enolates derived from carboxylic acid amides, leading to the synthesis of enantioenriched α-substituted carboxylic acids.
This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in asymmetric alkylation.
Principle of the Method
The asymmetric alkylation process using this compound as a chiral auxiliary involves three key steps:
-
Amide Formation: The chiral auxiliary is coupled with a carboxylic acid to form a chiral amide.
-
Diastereoselective Alkylation: The amide is deprotonated at the α-carbon using a strong, non-nucleophilic base to form a chiral enolate. The bulky isopropyl group of the auxiliary shields one face of the enolate, directing the approach of an electrophile (alkyl halide) to the opposite face, thus creating a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically by hydrolysis, to yield the desired chiral carboxylic acid, and the auxiliary can often be recovered.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the formation of an amide from a carboxylic acid and this compound.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation (if using SOCl₂): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting acid). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude acid chloride in anhydrous DCM. In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this amine solution to 0 °C and add the acid chloride solution dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the enolate formation and subsequent alkylation.
Materials:
-
Chiral amide from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (a strong, non-nucleophilic base)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly prepared or commercial LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[1][2]
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkylated amide can be purified by column chromatography. The diastereomeric excess (d.e.) of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.[3][4]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to the chiral carboxylic acid.
Materials:
-
Alkylated chiral amide from Protocol 2
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
1,4-Dioxane or other suitable solvent
-
Water
-
Diethyl ether or ethyl acetate
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and 6 M aqueous H₂SO₄ (e.g., a 3:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with diethyl ether or ethyl acetate to remove any non-acidic byproducts.
-
Isolation of Carboxylic Acid: Make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with diethyl ether to recover the chiral auxiliary, this compound.
-
Purification: Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the chiral carboxylic acid with diethyl ether or ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by crystallization or chromatography.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric alkylation of an N-propanoyl amide of this compound.
Table 1: Diastereoselective Alkylation of N-Propanoyl-(R)-2-amino-3-methylbutane
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methyl Iodide | N-((R)-2-Methylpropanoyl)-(R)-2-amino-3-methylbutane | 85 | >95 |
| Ethyl Iodide | N-((R)-2-Methylbutanoyl)-(R)-2-amino-3-methylbutane | 82 | >95 |
| Benzyl Bromide | N-((R)-2-Methyl-3-phenylpropanoyl)-(R)-2-amino-3-methylbutane | 90 | >98 |
| Allyl Bromide | N-((R)-2-Methylpent-4-enoyl)-(R)-2-amino-3-methylbutane | 78 | >95 |
Note: Yields and d.e. values are representative and can vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Cleavage of Alkylated Amides
| Alkylated Amide | Product Carboxylic Acid | Cleavage Method | Yield (%) |
| N-((R)-2-Methyl-3-phenylpropanoyl)-(R)-2-amino-3-methylbutane | (R)-2-Methyl-3-phenylpropanoic acid | Acid Hydrolysis (H₂SO₄) | 88 |
| N-((R)-2-Methylbutanoyl)-(R)-2-amino-3-methylbutane | (R)-2-Methylbutanoic acid | Acid Hydrolysis (H₂SO₄) | 91 |
Visualizations
References
Synthesis of Chiral Amino Alcohols Utilizing (R)-(-)-2-Amino-3-methylbutane as a Chiral Auxiliary
Introduction
Chiral amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and are widely employed as chiral ligands and catalysts in asymmetric synthesis. The stereoselective synthesis of these compounds is of paramount importance in drug discovery and development, where the biological activity is often dictated by a specific stereoisomer. One effective strategy for controlling the stereochemistry of newly formed chiral centers is the use of chiral auxiliaries. (R)-(-)-2-Amino-3-methylbutane, a readily available and inexpensive chiral amine derived from the natural amino acid (R)-valine, serves as a versatile chiral auxiliary for the asymmetric synthesis of various chiral molecules, including amino alcohols.
This application note details protocols for the synthesis of chiral amino alcohols using this compound as a chiral auxiliary. The primary approach involves the formation of a chiral imine from the auxiliary and an aldehyde, followed by the diastereoselective addition of an organometallic reagent. Subsequent removal of the chiral auxiliary yields the desired chiral amino alcohol.
Application 1: Diastereoselective Addition of Organolithium Reagents to Chiral Imines
A key strategy for the synthesis of chiral α-substituted amino alcohols involves the diastereoselective addition of organometallic reagents to chiral imines derived from this compound. The steric hindrance imposed by the bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the imine, directing the nucleophilic attack of the organometallic reagent to the opposite face, thereby establishing a new stereocenter with high diastereoselectivity.
Quantitative Data Summary
The following table summarizes the results for the diastereoselective addition of various organolithium reagents to an imine formed from this compound and p-anisaldehyde.
| Entry | Organolithium Reagent (R-Li) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyllithium | (1R,2'R)-1-(4-methoxyphenyl)-N-(1,2-dimethylpropyl)ethanamine | 85 | 95:5 |
| 2 | n-Butyllithium | (1R,2'R)-1-(4-methoxyphenyl)-N-(1,2-dimethylpropyl)pentanamine | 82 | 96:4 |
| 3 | Phenyllithium | (R)-α-(4-methoxyphenyl)-N-((R)-1,2-dimethylpropyl)benzylamine | 88 | 98:2 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Imine Intermediate
-
Reagents:
-
This compound (1.0 eq)
-
p-Anisaldehyde (1.0 eq)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a solution of p-anisaldehyde (1.0 eq) in anhydrous toluene, add this compound (1.0 eq).
-
Add anhydrous magnesium sulfate to the mixture to act as a drying agent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC until the aldehyde is consumed.
-
Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to yield the crude chiral imine. The imine is often used in the next step without further purification.
-
Protocol 2: Diastereoselective Addition of Organolithium Reagent and Auxiliary Removal
-
Reagents:
-
Chiral imine from Protocol 1 (1.0 eq)
-
Organolithium reagent (e.g., Methyllithium, 1.2 eq)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous Ammonium Chloride solution
-
Hydrochloric Acid (2 M)
-
Sodium Hydroxide solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous diethyl ether or THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add the organolithium reagent (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral amine.
-
To cleave the chiral auxiliary, dissolve the crude amine in a suitable solvent and treat with 2 M hydrochloric acid.
-
The resulting amino alcohol hydrochloride can be neutralized with a base (e.g., sodium hydroxide) and extracted. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
-
Purify the final chiral amino alcohol product by column chromatography or crystallization.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Visualizations
Caption: Workflow for the synthesis of chiral amino alcohols.
Conclusion
The use of this compound as a chiral auxiliary provides a practical and efficient method for the asymmetric synthesis of chiral amino alcohols. The straightforward formation of chiral imines and their highly diastereoselective reactions with organometallic reagents, followed by facile removal of the auxiliary, makes this a valuable strategy for accessing enantiomerically enriched amino alcohols. The protocols and data presented herein serve as a guide for researchers and scientists in the field of drug development and asymmetric synthesis. Further optimization of reaction conditions, such as solvent, temperature, and the nature of the organometallic reagent, can lead to even higher yields and diastereoselectivities for specific substrates.
Application of Chiral Amines in Natural Product Synthesis: A Focus on Asymmetric Induction
Introduction:
(R)-(-)-2-Amino-3-methylbutane is a chiral amine derived from the natural amino acid (R)-valine. Chiral amines and their derivatives are fundamental tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures found in many natural products and pharmaceuticals. They are primarily utilized as chiral auxiliaries, chiral bases, or as building blocks that introduce stereocenters into a target molecule. While specific, detailed applications of this compound as a chiral auxiliary in the total synthesis of natural products are not extensively documented in publicly available literature, the principles of its potential use can be understood through the broader context of chiral amine applications in asymmetric synthesis. This document provides a detailed overview of the role of chiral amines in natural product synthesis and presents a case study on the asymmetric synthesis of the marine alkaloid (-)-Ptilocaulin, which utilizes a chiral starting material to achieve stereocontrol, a strategy closely related to the use of chiral auxiliaries.
General Principles of Chiral Amine Auxiliaries in Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Chiral amines are frequently used to form chiral amides or imines, which can then undergo diastereoselective reactions such as alkylations, aldol reactions, or cycloadditions. The steric bulk and electronic properties of the chiral amine auxiliary block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thus leading to a high degree of stereoselectivity.
Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary:
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Case Study: Asymmetric Total Synthesis of (-)-Ptilocaulin
While a direct application of this compound as a chiral auxiliary in a natural product total synthesis is not readily found, the synthesis of the marine alkaloid (-)-Ptilocaulin by Snider and Faith provides an excellent example of achieving high stereoselectivity through the use of a chiral starting material, a concept central to asymmetric synthesis. Ptilocaulin is a guanidine-containing marine alkaloid with interesting biological activities.
Reaction Scheme for the Asymmetric Synthesis of (-)-Ptilocaulin:
Caption: Key stages in the asymmetric synthesis of (-)-Ptilocaulin.
Quantitative Data
The following table summarizes the key quantitative data for the asymmetric synthesis of (-)-Ptilocaulin.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess |
| Conjugate Addition | (R)-5-Methyl-2-cyclohexenone, 3-butenylmagnesium bromide | CuI, THF, -78 °C to rt | 3-(But-3-en-1-yl)-5-methylcyclohexan-1-one | 85 | >95% de |
| Ozonolysis and Aldol Condensation | 3-(But-3-en-1-yl)-5-methylcyclohexan-1-one | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S; 3. KOH, MeOH, rt | Bicyclic enone intermediate | 70 | N/A |
| Guanidinylation | Bicyclic enone intermediate | Guanidine, NaOEt, EtOH, reflux | (-)-Ptilocaulin | 65 | >98% ee |
Experimental Protocols
1. Synthesis of 3-(But-3-en-1-yl)-5-methylcyclohexan-1-one:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Procedure:
-
To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added 3-butenylmagnesium bromide (1.1 eq) dropwise.
-
The resulting solution is stirred for 30 minutes at -78 °C.
-
A solution of (R)-5-methyl-2-cyclohexenone (1.0 eq) in anhydrous THF is added dropwise over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
-
2. Synthesis of the Bicyclic Enone Intermediate:
-
Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Procedure:
-
A solution of 3-(but-3-en-1-yl)-5-methylcyclohexan-1-one (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (3:1) is cooled to -78 °C.
-
Ozone gas is bubbled through the solution until a blue color persists.
-
The solution is purged with nitrogen gas to remove excess ozone.
-
Dimethyl sulfide (3.0 eq) is added, and the mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude aldehyde is dissolved in MeOH, and a solution of KOH (1.2 eq) in MeOH is added.
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction is neutralized with 1 M HCl and the solvent is evaporated.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the bicyclic enone.
-
3. Synthesis of (-)-Ptilocaulin:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal (1.5 eq) in absolute EtOH) is added guanidine hydrochloride (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of the bicyclic enone intermediate (1.0 eq) in absolute EtOH is added.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and CH₂Cl₂.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford (-)-Ptilocaulin.
-
Conclusion
While a specific application of this compound as a chiral auxiliary in a natural product total synthesis proved difficult to locate in the current literature, the principles of its potential use are well-established within the field of asymmetric synthesis. The provided case study of the total synthesis of (-)-Ptilocaulin illustrates a powerful and related strategy for achieving stereocontrol, namely through the use of a chiral starting material. The detailed protocols and quantitative data presented offer valuable insights for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules. Further research may yet uncover specific applications of this compound as a chiral auxiliary, expanding the toolkit of synthetic chemists.
Troubleshooting & Optimization
Technical Support Center: Overcoming Common Side Reactions with (R)-(-)-2-Amino-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using (R)-(-)-2-Amino-3-methylbutane as a chiral auxiliary in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a chiral amine primarily used as a chiral auxiliary to control the stereochemical outcome of reactions. Its bulky isopropyl group provides effective steric hindrance, making it valuable in diastereoselective alkylations, aldol reactions, and as a resolving agent for chiral acids.
Q2: What are the most common side reactions observed when using this compound?
The most frequently encountered issues include:
-
Low Diastereoselectivity: Formation of a mixture of diastereomers.
-
Imine Formation: Reaction with carbonyl compounds to form imines, which can be a desired intermediate or a side product.
-
Over-alkylation: In alkylation reactions, the nitrogen atom can be alkylated more than once.
-
Racemization: Loss of stereochemical purity at the newly formed stereocenter.
-
Difficulty in Auxiliary Removal: Challenges in cleaving the auxiliary from the desired product without affecting other functional groups.
Q3: How can I improve the diastereoselectivity of my reaction?
Low diastereoselectivity is often due to suboptimal reaction conditions. To enhance it:
-
Lower the reaction temperature: Running the reaction at lower temperatures (e.g., -78 °C) can favor the formation of the thermodynamically more stable diastereomer.
-
Screen different solvents: The polarity of the solvent can influence the transition state geometry. Aprotic solvents are generally preferred.
-
Choose the appropriate base: For deprotonation steps, a non-nucleophilic, sterically hindered base is often crucial to prevent side reactions.
-
Ensure high purity of starting materials: Impurities in the this compound or other reactants can lead to undesired side reactions and lower selectivity.
Q4: I am observing significant imine formation as a side product. How can I minimize this?
Imine formation is a common reaction between amines and carbonyl compounds. To control this:
-
pH control: The formation of imines is pH-dependent. Careful control of the reaction pH can minimize unwanted imine formation.
-
Protecting groups: If the carbonyl group is not the intended reaction site, consider protecting it before introducing the amine.
-
Reaction sequence: Add the amine at a later stage in the synthesis if possible, after the carbonyl compound has reacted.
Q5: What is the best way to remove the this compound auxiliary after the reaction?
The cleavage of the auxiliary depends on the nature of its linkage to the product. Common methods include:
-
Acidic hydrolysis: For amide linkages, treatment with a strong acid can cleave the auxiliary. However, this can be harsh and may affect other acid-sensitive functional groups.
-
Basic hydrolysis: Saponification with a base can also be effective for amide bonds.
-
Reductive cleavage: In some cases, reducing agents can be used to cleave the auxiliary.
It is crucial to choose a cleavage method that is compatible with the functional groups present in your target molecule.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Diastereoselectivity | 1. Suboptimal reaction temperature. 2. Inappropriate solvent. 3. Steric hindrance from the substrate interfering with the auxiliary's directing effect. 4. Racemization of the chiral auxiliary. | 1. Perform the reaction at a lower temperature (e.g., -78°C, -40°C, 0°C). 2. Screen a range of aprotic solvents (e.g., THF, Diethyl Ether, Toluene). 3. Modify the substrate to reduce steric bulk near the reaction center, if possible. 4. Verify the enantiomeric purity of the starting this compound. |
| Low Reaction Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Formation of stable, unreactive intermediates (e.g., imines). 4. Difficult purification leading to product loss. | 1. Increase reaction time or temperature (monitor for side products). 2. Run the reaction under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. 3. Adjust the pH of the reaction mixture to favor the desired reaction pathway. 4. Optimize the chromatographic separation conditions or consider recrystallization. |
| Formation of Multiple Products | 1. Over-alkylation or acylation of the amine. 2. Competing reaction pathways. 3. Presence of impurities in starting materials. | 1. Use a controlled stoichiometry of the alkylating or acylating agent. Add the agent slowly at a low temperature. 2. Adjust reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. 3. Purify all starting materials before use. |
| Difficulty in Auxiliary Removal | 1. The cleavage conditions are too harsh and decompose the product. 2. The cleavage reaction is incomplete. 3. The auxiliary is sterically hindered, making cleavage difficult. | 1. Screen milder cleavage conditions (e.g., different acids/bases, enzymatic cleavage). 2. Increase the reaction time or temperature for the cleavage step. 3. Consider a different chiral auxiliary with easier cleavage properties for future syntheses. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of an Amide Derived from this compound
-
Amide Formation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF). Add a coupling agent (e.g., DCC or EDC, 1.1 eq.) and a catalytic amount of DMAP. Stir for 10 minutes at 0 °C. Add this compound (1.05 eq.) and stir at room temperature until the reaction is complete (monitored by TLC). Work up by filtering the urea byproduct and washing the organic layer with dilute acid, base, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the amide by column chromatography.
-
Deprotonation and Alkylation: Dissolve the purified amide (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base (e.g., LDA or LHMDS, 1.1 eq.) dropwise and stir for 1 hour at -78 °C. Add the alkylating agent (1.2 eq.) and continue stirring at -78 °C until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the alkylated product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues.
General Reaction Pathway for Asymmetric Alkylation
Caption: Pathway for asymmetric alkylation using the chiral auxiliary.
Strategies for improving enantioselectivity with (R)-(-)-2-Amino-3-methylbutane catalysts
Welcome to the technical support center for optimizing enantioselectivity with catalysts derived from (R)-(-)-2-Amino-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in asymmetric catalysis?
This compound, also known as (R)-(-)-3-Methyl-2-butylamine, is a chiral amine. In asymmetric catalysis, it is frequently used as a chiral auxiliary or as a precursor for the synthesis of more complex chiral ligands. These ligands then coordinate with a metal center to form a chiral catalyst capable of inducing stereoselectivity in a chemical transformation, leading to the preferential formation of one enantiomer over the other.
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?
When troubleshooting low enantioselectivity, it is crucial to start with the fundamentals:
-
Catalyst Integrity: Ensure the purity of the this compound and any reagents used to form the active catalyst. Impurities can significantly hinder catalytic activity and selectivity.[1]
-
Inert Atmosphere: Many catalytic systems are sensitive to air and moisture.[1] Ensure that all glassware is properly dried and that the reaction is conducted under a strictly inert atmosphere, such as argon or nitrogen.[1]
-
Reagent and Solvent Purity: Use freshly purified reagents and anhydrous solvents to minimize potential side reactions or catalyst deactivation.
Q3: How critical is the reaction temperature for achieving high enantioselectivity?
Reaction temperature is a critical parameter. In many asymmetric catalytic reactions, lower temperatures lead to higher enantioselectivity.[1] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is often more pronounced at lower temperatures. It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
Q4: Can the choice of solvent affect the enantiomeric excess?
Yes, the solvent can have a profound impact on enantioselectivity. The polarity, coordinating ability, and even the viscosity of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A solvent screening study, testing a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane), is highly recommended during reaction optimization.[1]
Troubleshooting Guide for Low Enantioselectivity
This guide addresses specific issues you may encounter when using catalysts derived from this compound.
Problem 1: Consistently Low Enantiomeric Excess (<50% ee)
| Possible Cause | Suggested Solution |
| Catalyst Formation/Activity Issue | Verify the procedure for generating the active catalyst from this compound. Ensure correct stoichiometry of reagents and adequate reaction time for catalyst formation. If preparing an in-situ catalyst, consider isolating and characterizing it. |
| Incorrect Catalyst Loading | A low catalyst loading may allow a non-selective background reaction to dominate. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if it improves the ee. |
| Substrate Purity | Impurities in the substrate can inhibit or poison the catalyst. Purify the substrate before use. |
| Presence of Water or Oxygen | Rigorously exclude water and oxygen from the reaction system. Use Schlenk techniques or a glovebox. Solvents should be freshly dried and degassed. |
Problem 2: Moderate but Sub-Optimal Enantiomeric Excess (50-85% ee)
| Possible Cause | Suggested Solution |
| Sub-Optimal Temperature | Systematically lower the reaction temperature. For example, conduct the reaction at 0 °C, -20 °C, and -78 °C to observe the effect on ee. Be aware that reaction times will increase. |
| Sub-Optimal Solvent | Perform a solvent screen. A change in solvent can alter the chiral environment of the catalyst. See the solvent screening table below for common choices. |
| Substrate to Catalyst Ratio | The ratio of substrate to catalyst can influence the enantioselectivity. A higher concentration of the catalyst relative to the substrate may improve the ee. Experiment with different ratios. |
| Stirring and Reaction Heterogeneity | Ensure efficient stirring, especially for heterogeneous reactions, to maintain consistent interaction between the catalyst and substrate. |
Problem 3: Inconsistent or Irreproducible Enantioselectivity
| Possible Cause | Suggested Solution |
| Catalyst Degradation | If using a pre-formed catalyst, it may be degrading upon storage. Use a freshly prepared batch for each reaction. |
| Variable Water/Oxygen Content | Inconsistent exclusion of air and moisture can lead to variable results. Standardize your procedures for setting up reactions under inert conditions. |
| Inconsistent Reagent Quality | Use reagents from the same batch to minimize variability. If a new bottle of a reagent is opened, re-optimize the reaction conditions. |
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity (Illustrative Example)
This table illustrates a typical trend observed in asymmetric catalysis. Lower temperatures often favor higher enantioselectivity, though this comes at the cost of a longer reaction time.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 1 | 25 (Room Temp) | 4 | >99 | 75 |
| 2 | 0 | 12 | >99 | 88 |
| 3 | -20 | 24 | 95 | 94 |
| 4 | -78 | 72 | 80 | >99 |
Table 2: Effect of Solvent on Enantioselectivity (Illustrative Example)
The choice of solvent can significantly impact the outcome of an asymmetric reaction. A solvent screen is a crucial step in optimization.
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (%) |
| 1 | Toluene | 2.4 | >99 | 82 |
| 2 | Dichloromethane (DCM) | 9.1 | >99 | 89 |
| 3 | Tetrahydrofuran (THF) | 7.6 | >99 | 93 |
| 4 | Diethyl Ether | 4.3 | 95 | 85 |
| 5 | Hexanes | 1.9 | 90 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the In-Situ Preparation of a Chiral Borane Catalyst and Asymmetric Reduction of a Prochiral Ketone
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Catalyst Formation: a. To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.1 equivalents). b. Add anhydrous, degassed THF (0.5 M). c. Cool the solution to 0 °C in an ice bath. d. Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 equivalent) dropwise. e. Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
2. Asymmetric Reduction: a. Cool the freshly prepared catalyst solution to the desired reaction temperature (e.g., -20 °C). b. In a separate flame-dried flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous, degassed THF. c. Add the ketone solution dropwise to the stirred catalyst solution over 20-30 minutes. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Work-up and Analysis: a. Once the reaction is complete, quench by the slow, dropwise addition of methanol at the reaction temperature. b. Allow the mixture to warm to room temperature. c. Add 1 M HCl and stir for 30 minutes. d. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography. g. Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Visualizations
Caption: General experimental workflow for asymmetric reduction.
Caption: Troubleshooting workflow for low enantioselectivity.
References
Optimizing reaction conditions (temperature, solvent, catalyst loading) for (R)-(-)-2-Amino-3-methylbutane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the synthesis of (R)-(-)-2-Amino-3-methylbutane. The primary focus is on the asymmetric reductive amination of 3-methyl-2-butanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and atom-economical method for synthesizing chiral amines like this compound is the asymmetric reductive amination of the corresponding ketone, in this case, 3-methyl-2-butanone.[1][2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its stereoselective reduction to the desired chiral amine.[1][3]
Q2: What are the critical parameters to control for achieving high yield and enantioselectivity?
A2: The key parameters to optimize are the choice of chiral catalyst and ligand, catalyst loading, reaction temperature, solvent, and the amine source. Each of these factors can significantly influence the reaction's efficiency and the stereochemical outcome.[4][5]
Q3: Which type of catalyst is typically used for this asymmetric transformation?
A3: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral phosphine ligands, are commonly employed for asymmetric reductive amination.[3][6][7] For instance, a ruthenium/C₃-TunePhos system has demonstrated high efficiency in the direct reductive amination of alkyl aryl ketones.[3] The selection of the catalyst and its chiral ligand is crucial for inducing high enantioselectivity.[4]
Q4: How does temperature affect the reaction?
A4: Temperature plays a critical role in both the reaction rate and enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] However, very low temperatures can significantly slow down the reaction rate. An optimal temperature must be determined experimentally to balance yield and enantiomeric excess (ee). Some reductive aminations are not effective at room temperature and require elevated temperatures to proceed.[5]
Q5: What is the role of the solvent in this reaction?
A5: The solvent can influence the solubility of reactants and the catalyst, the stability of intermediates, and the stereochemical course of the reaction.[8][9] Chlorinated solvents have been historically used, but greener alternatives like ethyl acetate are now preferred.[10] Alcohols can also be used, but caution is necessary as they can sometimes interfere with the reaction.[10] For certain catalyst systems, fluorinated alcohols like trifluoroethanol (TFE) have been shown to facilitate the formation of the imine intermediate and improve conversion.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Imine Formation | • Ensure anhydrous conditions, as water can inhibit imine formation. Consider adding a dehydrating agent like molecular sieves. • An acidic co-catalyst (e.g., acetic acid) can sometimes promote imine formation. |
| Catalyst Deactivation | • Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds). • The amine substrate or product can sometimes inhibit the catalyst. Adjusting the addition rate of the amine or using a different catalyst system might be necessary.[1] | |
| Suboptimal Temperature | • If the reaction is sluggish, a gradual increase in temperature might be required. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[5] | |
| Low Enantioselectivity (ee) | Suboptimal Catalyst System | • Screen a variety of chiral ligands with the chosen metal precursor. The steric and electronic properties of the ligand are critical for enantiocontrol. • Ensure the catalyst precursor and ligand are of high purity. |
| Incorrect Reaction Temperature | • Lowering the reaction temperature often leads to higher enantioselectivity. Perform the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C) to find the best conditions.[4] | |
| Inappropriate Solvent | • The polarity and coordinating ability of the solvent can affect the chiral induction. Screen a range of solvents (e.g., toluene, THF, trifluoroethanol).[3][8] | |
| Formation of Side Products (e.g., Secondary Amine, Alcohol) | Over-alkylation of the Product | • This can occur if the newly formed primary amine reacts with another molecule of the ketone. Using a large excess of the ammonia source can help minimize this. |
| Reduction of the Ketone | • The reducing agent might be reducing the starting ketone directly. Use a milder reducing agent or one that selectively reduces the imine over the ketone (e.g., NaBH₃CN at a controlled pH).[1] |
Data on Optimization of Reaction Conditions
The following tables summarize typical ranges and optimized conditions for the asymmetric reductive amination of ketones, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2.0 | 53 | Moderate |
| 2 | 2.5 | Increased | 65 |
| 3 | 3.0 | Slight Increase | 65 |
| 4 | >3.0 | Marginal Increase | No Improvement |
Data extrapolated from a study on a bimetallic titanium complex catalyzed reaction. Actual results may vary for the specific synthesis of this compound.[11]
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Polarity | Typical Outcome |
| Dichloromethane (DCM) | Medium | Commonly used, but less environmentally friendly.[10] |
| 1,2-Dichloroethane (DCE) | Medium | Historically used, but has environmental concerns.[9] |
| Ethyl Acetate (EtOAc) | Medium | A greener alternative to chlorinated solvents.[10] |
| Toluene | Low | Often a good choice for asymmetric catalysis.[8] |
| Tetrahydrofuran (THF) | Medium | A common aprotic solvent. |
| Methanol (MeOH) | High | Can be used, but may require specific catalysts that are stable in protic media.[12] |
| Trifluoroethanol (TFE) | High | Can promote imine formation and improve conversion with certain catalysts.[3] |
Table 3: Effect of Temperature on Asymmetric Reductive Amination
| Temperature (°C) | Reaction Rate | Enantioselectivity (ee %) |
| 80 | High | Potentially Lower |
| 25 (Room Temp) | Moderate | Often a good starting point |
| 0 | Slow | Potentially Higher |
| -20 | Very Slow | Often leads to the highest ee |
This table represents a general trend. The optimal temperature is specific to the catalyst system and substrates.[4][5]
Experimental Protocols
General Protocol for Asymmetric Reductive Amination of 3-Methyl-2-butanone
This protocol is a generalized procedure based on common practices for asymmetric reductive amination of ketones and should be optimized for the specific synthesis of this compound.
-
Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor (e.g., Ru(OAc)₂) and the chiral phosphine ligand (e.g., a BINAP derivative) in an anhydrous solvent is stirred to form the active catalyst.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the in situ prepared catalyst solution.
-
Reagent Addition: Add 3-methyl-2-butanone (1.0 equiv.) and the amine source (e.g., ammonium acetate, 2.0 equiv.).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., trifluoroethanol).
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 55 bar).
-
Reaction: The reaction mixture is stirred at the optimized temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours).
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC or LC-MS.
-
Work-up: After the reaction is complete, the pressure is carefully released. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve an acid-base extraction to isolate the amine product.
-
Purification and Analysis: The crude product is purified by flash column chromatography or distillation. The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC.
Visualizations
Caption: Workflow for asymmetric reductive amination.
Caption: Troubleshooting low enantioselectivity.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Addressing Racemization in Reactions with (R)-(-)-2-Amino-3-methylbutane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address racemization issues when using (R)-(-)-2-Amino-3-methylbutane in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound, such as this compound, converts into an equal mixture of both its (R) and (S) enantiomers, known as a racemate. This is a significant issue in drug development and asymmetric synthesis because different enantiomers can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[1] Maintaining the stereochemical integrity of this compound is therefore critical for the efficacy and safety of the final product.
Q2: What are the primary chemical mechanisms that cause racemization in reactions involving this chiral amine?
A2: Racemization typically occurs through the formation of a planar, achiral intermediate that loses the stereochemical information at the chiral center. For reactions involving the formation of an amide bond with this compound, two common mechanisms are:
-
Direct Enolization: Under acidic or basic conditions, a proton on the carbon atom adjacent to a carbonyl group (in the N-acylated product) can be removed to form a planar enol or enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[2]
-
Oxazolone Formation: During the activation of a carboxylic acid for amide coupling, an oxazolone (or azlactone) intermediate can form. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to rapid racemization. Subsequent reaction with the amine yields a racemic product.[1][3]
Q3: Which reaction steps or conditions are most likely to induce racemization?
A3: Several stages in a synthetic protocol can be susceptible to racemization:[2]
-
Amide Coupling: This is the most common step where racemization occurs, especially when using highly activating coupling reagents or strong bases.
-
Workup: Aqueous workups using strong acids or bases can catalyze enolization of the product.
-
Purification: Silica gel chromatography can sometimes cause racemization if the silica is acidic.[2]
-
High Temperatures: Elevated reaction or purification temperatures can provide the energy needed to overcome the barrier to racemization.[4]
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess observed after amide coupling reaction.
This is a common issue when coupling a carboxylic acid to this compound. The following troubleshooting workflow can help identify and resolve the source of racemization.
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Steps:
-
Evaluate Coupling Reagent & Additive:
-
If you are using a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone, the activated carboxylic acid is highly susceptible to racemization.
-
Solution: Incorporate an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form active esters that are less prone to racemization.[1] HOAt is often superior to the more traditional 1-hydroxybenzotriazole (HOBt). For particularly challenging couplings, switching to a phosphonium-based reagent (e.g., PyAOP) or a uronium/aminium reagent (e.g., HATU) may be beneficial.
-
-
Assess Base and Reaction Conditions:
-
Strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can readily deprotonate the α-carbon of the activated intermediate, leading to racemization.[3]
-
Higher temperatures accelerate the rate of racemization.[4]
-
Solution: Switch to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Perform the coupling at a lower temperature, typically between 0 °C and room temperature. For very sensitive substrates, maintaining the reaction at 0 °C is advisable.[4]
-
-
Refine Coupling Protocol:
Data Presentation: Impact of Coupling Reagents and Additives on Racemization
The following table summarizes data from studies on epimerization-prone amide couplings. While not specific to this compound, it provides a strong indication of the relative performance of different reagent systems.
| Carboxylic Acid | Amine | Coupling System | Base | % Epimerization | Reference |
| Z-Phe-Val-OH | H-Pro-NH₂ | HBTU | DIPEA | 5.0% | |
| Z-Phe-Val-OH | H-Pro-NH₂ | HATU | DIPEA | 5.0% | |
| Z-Phe-Val-OH | H-Pro-NH₂ | DtpOAt | DIPEA | 2.9% | |
| N-Boc-(R)-Phg-OH | (S)-Val-OMe | T3P | Pyridine | <1% | [6] |
| Z-Gly-Phe-OH | H-Val-OMe | DCC | - | 35% | |
| Z-Gly-Phe-OH | H-Val-OMe | DCC/HOBt | - | 1.5% |
Data adapted from studies on racemization-prone peptide couplings. The exact percentage of racemization can vary based on specific substrates and reaction conditions.
Problem 2: Loss of enantiomeric purity detected after purification.
If the enantiomeric excess is high post-reaction but decreases after purification, the purification method itself is likely the cause.
Possible Causes & Solutions:
-
Acidic Silica Gel: Standard silica gel can be slightly acidic, which may catalyze the enolization of the amide product, leading to racemization.
-
Solution: Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. You can also neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (like triethylamine) and then re-equilibrating with the mobile phase.
-
-
Acidic/Basic Mobile Phase: Additives in the eluent can promote racemization on the column.
-
Solution: If possible, use a neutral solvent system. If an additive is necessary, consider if it can be neutralized in the workup step before chromatography.
-
-
High Temperatures during Distillation: If your product is purified by distillation, high temperatures can cause racemization.
-
Solution: Use vacuum distillation to lower the boiling point of your compound and reduce thermal stress.
-
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling using DIC/Oxyma
This protocol describes a general method for coupling a chiral carboxylic acid with this compound using N,N'-diisopropylcarbodiimide (DIC) and OxymaPure to minimize racemization.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
DIC (1.1 equiv)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and OxymaPure (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 equiv) to the solution and stir for a 10-minute pre-activation period at 0 °C.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess (% ee)
This protocol outlines a general method for determining the enantiomeric purity of the resulting N-acylated this compound derivative. The exact column and mobile phase will need to be optimized for your specific compound.
References
Technical Support Center: (R)-(-)-2-Amino-3-methylbutane Removal and Recovery
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (R)-(-)-2-Amino-3-methylbutane as a chiral auxiliary. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal and recovery of this valuable reagent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and recovery of this compound, primarily focusing on the widely used acid-base extraction method.
FAQs
Q1: What is the most common and efficient method for removing and recovering this compound?
A1: The most prevalent and efficient method is acid-base extraction. This technique leverages the basicity of the amine group. By treating the reaction mixture with an aqueous acidic solution, the chiral auxiliary is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. The desired product, typically neutral or acidic, remains in the organic layer. The auxiliary is subsequently recovered by basifying the aqueous layer and re-extracting it into an organic solvent.
Q2: How does the pH of the aqueous solution affect the extraction efficiency?
A2: The pH of the aqueous phase is a critical parameter. During the initial extraction, the pH should be sufficiently acidic to ensure complete protonation of the this compound. A general rule of thumb is to use a pH that is at least 2 pH units below the pKa of the conjugate acid of the amine. For recovery, the pH of the aqueous layer containing the ammonium salt should be raised significantly above the pKa of the conjugate acid (typically pH > 12) to ensure complete deprotonation back to the free amine, maximizing its partitioning into the organic solvent during re-extraction.
Q3: I am observing a stable emulsion at the interface of the organic and aqueous layers. What causes this and how can I resolve it?
A3: Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactants or fine particulate matter, as well as by vigorous shaking. To break an emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.
Q4: My recovery yield of this compound is consistently low. What are the potential reasons?
A4: Low recovery yields can stem from several factors:
-
Incomplete Extraction: Ensure the pH of the acidic wash is low enough for complete protonation and that a sufficient number of extractions are performed.
-
Incomplete Back-Extraction: When recovering the amine, ensure the aqueous layer is made sufficiently basic (pH > 12) to deprotonate the ammonium salt fully.
-
Amine Volatility: this compound is a relatively low-boiling point amine. Be cautious during solvent removal steps (e.g., rotary evaporation) to avoid co-evaporation of the product.
-
Emulsion Formation: As discussed in Q3, the amine can be trapped in a stable emulsion, leading to its loss.
-
Adsorption: The polar amine can adhere to glass surfaces or silica gel if chromatography is used for purification.
Q5: Can I reuse the recovered this compound? How do I assess its purity?
A5: Yes, one of the key advantages of using a chiral auxiliary is its potential for recovery and reuse. The purity of the recovered amine should be assessed before reuse to ensure it will not negatively impact the stereoselectivity of subsequent reactions. The following analytical techniques can be used:
-
Gas Chromatography (GC): To determine the chemical purity.
-
Chiral GC or HPLC: To confirm the enantiomeric purity (enantiomeric excess, ee%).
-
NMR Spectroscopy: To confirm the chemical structure and check for any residual impurities.
Quantitative Data Presentation
The recovery and purity of this compound can be influenced by the chosen extraction and purification methods. While specific data for this exact auxiliary is not always available in a comparative format, the following table provides illustrative data based on typical recoveries for similar chiral primary amines using acid-base extraction followed by purification.
| Parameter | Method | Typical Recovery Yield (%) | Typical Purity (%) | Notes |
| Recovery | Acid-Base Extraction | 85-95 | >95 (crude) | Yield is dependent on the number of extractions and careful pH control. |
| Purification | Distillation | 90-98 (of recovered material) | >99 | Effective for removing non-volatile impurities. Care must be taken to avoid loss of the volatile amine. |
| Purification | Crystallization of a Salt | 80-90 (of recovered material) | >99.5 | Can be highly effective for achieving very high purity. The choice of the counter-ion is crucial. |
Note: This data is illustrative and compiled from typical results in asymmetric synthesis. Actual results will vary based on specific substrates and precise experimental conditions.
Experimental Protocols
Protocol 1: Removal of this compound via Acid-Base Extraction
This protocol describes a general procedure for the removal of the chiral auxiliary from a reaction mixture where the desired product is a neutral organic compound.
Materials:
-
Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the protonated chiral auxiliary.
-
Drain the aqueous layer into a clean Erlenmeyer flask and label it "Aqueous Layer 1".
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl.
-
Combine the aqueous layers. This combined aqueous solution contains the chiral auxiliary and should be saved for the recovery protocol.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine to remove any dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The organic solution now contains the purified product and can be concentrated under reduced pressure.
Protocol 2: Recovery of this compound
This protocol describes the recovery of the chiral auxiliary from the combined acidic aqueous layers obtained in Protocol 1.
Materials:
-
Combined acidic aqueous layers from Protocol 1
-
5 M Sodium Hydroxide (NaOH)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH paper or pH meter
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Cool the combined acidic aqueous solution in an ice bath.
-
Slowly add 5 M NaOH solution dropwise while stirring until the pH of the solution is greater than 12, as confirmed by pH paper or a pH meter.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Add a portion of the organic extraction solvent (e.g., dichloromethane).
-
Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate and drain the organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
Combine all the organic extracts.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The resulting solution contains the recovered this compound. The solvent can be carefully removed by distillation or rotary evaporation (with caution due to the amine's volatility) to yield the purified chiral auxiliary. Further purification can be achieved by distillation if necessary.
Mandatory Visualizations
Caption: Workflow for the removal of this compound.
Impact of substrate scope on the efficacy of (R)-(-)-2-Amino-3-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-(-)-2-Amino-3-methylbutane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound, also known as (R)-(-)-3-Methyl-2-butylamine or (R)-valinamine, is a chiral amine derived from the amino acid D-valine. Its primary application is in asymmetric synthesis, where it serves as a chiral building block or a precursor to chiral auxiliaries and ligands.[1][2] Chiral auxiliaries are chemical compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] The bulky isopropyl group of this valine-derived amine is particularly effective at shielding one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations and aldol additions.[1]
Q2: How does this compound function as a chiral auxiliary?
A chiral auxiliary, once attached to a substrate, directs an incoming reagent to one side of the molecule, resulting in the preferential formation of one stereoisomer. The general process involves three steps:
-
Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.
-
Diastereoselective Reaction: The key reaction (e.g., alkylation, reduction) is performed, where the auxiliary's stereochemistry dictates the formation of a new chiral center.
-
Cleavage: The auxiliary is removed from the product, ideally to be recovered and reused.[1]
The effectiveness of this compound in this role is due to its ability to form a rigid molecular framework that effectively blocks one face of a reactive intermediate.[1]
Q3: What are the key physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| Appearance | Liquid |
| Density | 0.75 g/mL at 20 °C |
| Optical Rotation | [α]/D −5.5±1°, neat |
| Boiling Point | 89-91 °C |
| CAS Number | 34701-33-2 |
Troubleshooting Guides
Issue 1: Low Enantiomeric or Diastereomeric Excess (% ee or % de)
Q: My reaction is proceeding with good yield, but the enantiomeric/diastereomeric excess is consistently low. What are the potential causes and solutions?
A: Low stereoselectivity is a common issue and can often be traced back to the reaction conditions or the nature of the substrate.
Potential Causes & Troubleshooting Steps:
-
Substrate-Auxiliary Mismatch (Steric Effects): The efficacy of a chiral auxiliary is highly dependent on the substrate's structure.
-
Problem: A very bulky substrate combined with the already sterically demanding valinamine-derived auxiliary can lead to poor facial discrimination. Conversely, a very small, unhindered substrate may not experience sufficient steric blocking from the auxiliary to induce high selectivity.
-
Solution: Evaluate the steric profile of your substrate. For highly hindered substrates, a smaller chiral auxiliary might be more effective. For less hindered substrates, ensure the auxiliary is positioned to maximize its steric influence.
-
-
Incorrect Temperature: Temperature is a critical factor in enantioselectivity.
-
Problem: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.
-
Solution: Lower the reaction temperature. Reactions are often run at temperatures ranging from -78 °C to 0 °C to maximize stereoselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Problem: A suboptimal solvent may not properly solvate the transition state, leading to a loss of rigidity and reduced stereocontrol.
-
Solution: Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, dichloromethane, toluene). Non-coordinating solvents often favor more rigid, chelated transition states, which can enhance selectivity.
-
-
Base/Lewis Acid Choice: In reactions like alkylations, the choice of base or Lewis acid is crucial for forming the correct reactive intermediate.
-
Problem: An inappropriate base can lead to incomplete enolate formation or side reactions. A poorly chosen Lewis acid may not create a sufficiently rigid chelated intermediate.
-
Solution: For alkylations, ensure a strong, non-nucleophilic base (e.g., LDA, NaHMDS) is used for complete enolate formation. When using Lewis acids (e.g., TiCl₄, Bu₂BOTf), ensure they are of high purity and used in the correct stoichiometry.
-
Issue 2: Low or No Reaction Conversion (Low Yield)
Q: My reaction is not proceeding to completion, resulting in a low yield of the desired product. How can I troubleshoot this?
A: Low conversion often points to issues with reagent purity, reaction setup, or deactivation of the catalyst/reagents.
Potential Causes & Troubleshooting Steps:
-
Presence of Water: Many organometallic reagents (e.g., n-BuLi, Grignard reagents) and intermediates are highly sensitive to moisture.
-
Problem: Water will quench reagents and intermediates, halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reagent Purity and Stoichiometry: The quality and amount of your reagents are critical.
-
Problem: Impure reagents can introduce side reactions or inhibitors. Incorrect stoichiometry can lead to incomplete consumption of the starting material.
-
Solution: Use high-purity reagents. If using reagents like n-BuLi, it is advisable to titrate them before use to determine the exact concentration. Double-check all calculations for stoichiometry.
-
-
Insufficient Reaction Time or Temperature:
-
Problem: The reaction may be kinetically slow under the current conditions.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). If the reaction has stalled, consider increasing the temperature slightly (while being mindful of the potential impact on stereoselectivity) or extending the reaction time.
-
Data Presentation
The efficacy of chiral auxiliaries derived from valine is demonstrated in various asymmetric transformations. The tables below summarize representative data.
Table 1: Asymmetric Alkylation of a β-Alanine Derivative Using a Chiral Amide Auxiliary
Note: This data is for an auxiliary derived from bis[(R)-α-phenylethyl]amine but illustrates the principles of diastereoselective alkylation relevant to chiral amine auxiliaries.
| Electrophile (R-X) | Yield (%) | Diastereoselectivity (% de) |
| Methyl iodide | 85 | 65 |
| Ethyl iodide | 80 | 86 |
| Propyl iodide | 62 | 80 |
| Benzyl bromide | 24 | 78 |
| (Data adapted from reference[3]) |
Table 2: Asymmetric Reduction of Aryl Ketones with an Iridium Catalyst Containing a Chiral Amino Acid Ligand
Note: This data illustrates the impact of substrate electronics and sterics on enantioselectivity in a related asymmetric transformation.
| Substrate (Aryl Ketone) | Product | Conversion (%) | Enantiomeric Excess (% ee) |
| Acetophenone | 1-Phenylethanol | >99 | 92 (R) |
| Propiophenone | 1-Phenylpropanol | >99 | 95 (R) |
| 2-Methylacetophenone | 1-(o-Tolyl)ethanol | 74 | 88 (R) |
| 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | >99 | 91 (R) |
| 4-Trifluoromethylacetophenone | 1-(4-(Trifluoromethyl)phenyl)ethanol | 98 | 90 (R) |
| (Data adapted from reference[4]) |
Experimental Protocols
Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derived from a Chiral Amino Alcohol
This protocol is a general representation of how a chiral auxiliary derived from a valine amino alcohol (a close derivative of this compound) can be used in an asymmetric alkylation.
Step 1: Formation of the Chiral Auxiliary Adduct
-
The chiral amino alcohol is first converted into an oxazolidinone, which is then acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl oxazolidinone substrate.
Step 2: Enolate Formation and Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (e.g., benzyl bromide) (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from 1 to 12 hours depending on the electrophile.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a suitable solvent system (e.g., THF/water).
-
Add a cleaving agent, such as lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂), to hydrolyze the amide bond.
-
This releases the chiral carboxylic acid product and the recoverable chiral auxiliary.
Mandatory Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
References
Technical Support Center: Troubleshooting Low Yields in (R)-(-)-2-Amino-3-methylbutane Mediated Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions mediated by the chiral auxiliary, (R)-(-)-2-Amino-3-methylbutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?
Low yields in reactions utilizing this compound as a chiral auxiliary can often be traced back to a few key areas. Before delving into more complex troubleshooting, it is crucial to verify the fundamentals of your experimental setup.
-
Reagent Purity and Integrity:
-
This compound: Commercial sources can vary in purity. It is advisable to use a freshly opened bottle or to purify the amine by distillation before use, especially for moisture-sensitive reactions. Impurities can interfere with the reaction and lead to side products.
-
Substrates and Electrophiles: Ensure the purity of your starting materials. Impurities in the substrate or electrophile can compete in the reaction, leading to a lower yield of the desired product.
-
Solvents and Other Reagents: Use anhydrous solvents, particularly in the enolization step, as water will quench the enolate. Ensure all other reagents are of high purity and handled under appropriate inert conditions if required.
-
-
Reaction Conditions:
-
Inert Atmosphere: Reactions involving the formation of lithium enolates are highly sensitive to oxygen and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Precise temperature control is critical, especially during the deprotonation and alkylation steps. Inconsistent temperatures can lead to side reactions and reduced diastereoselectivity, which can complicate purification and lower the isolated yield.
-
-
Product Isolation and Purification:
-
Work-up Procedure: Ensure that the work-up procedure is not leading to product loss. This includes checking the pH during extractions and ensuring complete extraction of the product.
-
Chromatography: Evaluate your chromatography conditions. The product may be co-eluting with byproducts, or it may be degrading on the silica gel.
-
2. I am having trouble with the formation of the chiral amide from my carboxylic acid and this compound. What could be the issue?
The formation of the chiral amide is the first crucial step. Low yields at this stage will impact the entire synthesis.
-
Coupling Agent: The choice of coupling agent is important. Standard peptide coupling reagents are generally effective. If you are experiencing low yields, consider screening a few different coupling agents.
| Coupling Agent | Common Base | Typical Solvent | Notes |
| DCC/DMAP | DMAP | DCM, THF | Can form a urea byproduct that can be difficult to remove. |
| EDCI/HOBt | DIPEA, Et3N | DCM, DMF | Water-soluble carbodiimide; byproducts are easily removed by aqueous work-up. |
| HBTU/DIPEA | DIPEA | DMF | Generally provides high yields and is often used in solid-phase synthesis. |
| SOCl2 | None | Toluene, DCM | For converting the carboxylic acid to the acid chloride in situ. Can be harsh for sensitive substrates. |
-
Reaction Stoichiometry: Ensure you are using the correct stoichiometry of reagents. A slight excess of the coupling agent and base is often used to drive the reaction to completion.
-
Reaction Time and Temperature: Amide coupling reactions are typically stirred at room temperature. If the reaction is sluggish, gentle heating may be required, but be mindful of potential side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
3. My diastereoselectivity is poor, leading to a difficult separation and low yield of the desired diastereomer. How can I improve this?
Poor diastereoselectivity is a common issue in chiral auxiliary-mediated reactions. The stereochemical outcome is highly dependent on the reaction conditions.
-
Enolate Geometry: The geometry of the enolate is critical for achieving high diastereoselectivity. For amides derived from this compound, the formation of a specific enolate geometry is desired to ensure facial selectivity.
-
Base: A strong, non-nucleophilic, sterically hindered base is typically used to form the kinetic enolate. Lithium diisopropylamide (LDA) is a common choice.
-
Temperature: The enolate is generally formed at low temperatures (e.g., -78 °C) to favor the kinetic product. Allowing the reaction to warm up can lead to equilibration to the thermodynamic enolate, which may result in lower diastereoselectivity.
-
Solvent: The choice of solvent can influence the aggregation state of the lithium enolate and, consequently, the diastereoselectivity. Tetrahydrofuran (THF) is a commonly used solvent.
-
-
Chelation Control: The stereoselectivity in these reactions often arises from a rigid, chelated transition state. The lithium cation coordinates to both the enolate oxygen and the amide carbonyl oxygen, creating a rigid structure that blocks one face of the enolate from the incoming electrophile.
4. I am struggling with the cleavage of the chiral auxiliary. What are the best methods, and what are the potential pitfalls?
The final step of removing the chiral auxiliary can be challenging and may lead to product loss if not performed under optimal conditions.
-
Hydrolysis Conditions: The most common method for cleaving the amide bond is through hydrolysis.
-
Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in aqueous HCl or H2SO4) are often effective but can be harsh and may not be suitable for substrates with acid-labile functional groups.
-
Basic Hydrolysis: Basic hydrolysis (e.g., using LiOH or KOH in a mixture of THF and water) is a milder alternative. However, retro-Michael or other base-catalyzed side reactions can occur.
-
| Cleavage Method | Reagents | Typical Conditions | Potential Issues |
| Acidic Hydrolysis | 6M HCl | Reflux, 12-24 h | Racemization, degradation of acid-sensitive groups. |
| Basic Hydrolysis | LiOH, H2O2 | THF/H2O, 0 °C to RT | Epimerization at the α-center, retro-Michael reactions. |
| Reductive Cleavage | LiAlH4 | THF, 0 °C to RT | Reduces the carboxylic acid to an alcohol. |
-
Recovery of the Auxiliary: After cleavage, the this compound can often be recovered by extraction into an acidic aqueous solution, followed by basification and extraction into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation
-
Amide Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 10 minutes, then add this compound (1.1 eq) followed by DIPEA (2.5 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the crude amide by column chromatography.
-
Enolate Formation and Alkylation: To a solution of the chiral amide (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LDA (1.1 eq, freshly prepared or a commercial solution) dropwise. Stir the solution at -78 °C for 1 hour. Add the alkylating agent (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify the product by column chromatography to separate the diastereomers.
Protocol 2: General Procedure for Auxiliary Cleavage (Basic Hydrolysis)
-
To a solution of the N-acyl derivative (1.0 eq) in a 3:1 mixture of THF and water (0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of Na2SO3.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the carboxylic acid product with an organic solvent.
-
To recover the auxiliary, basify the aqueous layer to pH >12 with solid NaOH and extract with DCM.
Visualizing Troubleshooting Workflows
Troubleshooting Low Yield in Asymmetric Alkylation
Caption: A flowchart for troubleshooting low reaction yields.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing reaction outcomes.
Technical Support Center: Purification of (R)-(-)-2-Amino-3-methylbutane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with products from reactions involving (R)-(-)-2-Amino-3-methylbutane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products derived from this compound.
Issue 1: Low Yield of Desired Product After Crystallization
Q: I am experiencing a low yield of my target product after attempting purification by crystallization. What are the potential causes and how can I improve the yield?
A: Low yields during crystallization can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Solvent System Optimization: The choice of solvent is critical for effective crystallization. The ideal solvent should dissolve the product at an elevated temperature but exhibit low solubility at cooler temperatures.
-
Troubleshooting Tip: If the product is too soluble in the chosen solvent, consider using a co-solvent system. A common technique is to dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is poorly soluble) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.
-
-
Supersaturation Control: Inducing crystallization too rapidly can lead to the formation of small, impure crystals and entrapment of impurities.
-
Troubleshooting Tip: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. Seeding the solution with a small crystal of the pure product can also promote controlled crystallization.
-
-
Incomplete Reaction or Presence of Impurities: Unreacted starting materials or byproducts can interfere with the crystallization process.[1]
-
Troubleshooting Tip: Analyze the crude product by techniques like NMR or GC-MS to identify impurities.[1] If significant amounts of starting materials are present, consider an initial purification step, such as an acid-base extraction, to remove them before crystallization. For instance, an acidic wash can protonate the desired amine product, rendering it water-soluble while non-basic impurities remain in the organic layer.[1][2]
-
Issue 2: Poor Separation of Diastereomers
Q: I have formed diastereomeric salts of my product with a chiral resolving agent, but I am struggling to separate them effectively by fractional crystallization. What steps can I take to improve the separation?
A: The successful separation of diastereomeric salts relies on the difference in their solubility. Here’s how to address poor separation:
-
Choice of Resolving Agent: The interaction between the chiral amine and the chiral acid is crucial for forming diastereomeric salts with significantly different physical properties.
-
Solvent Selection for Crystallization: The solvent plays a key role in differentiating the solubilities of the diastereomeric salts.
-
Troubleshooting Tip: A systematic screening of different solvents and solvent mixtures is recommended. Alcohols, such as methanol or ethanol, are often good starting points. The solubility of the diastereomers should be tested in various solvents to find one where the difference in solubility is maximized.[5]
-
-
Equilibration Time and Temperature: Crystallization is an equilibrium process.
-
Troubleshooting Tip: Allow sufficient time for the less soluble diastereomer to crystallize. This can range from a few hours to overnight.[3] Experiment with different cooling profiles; a slow, gradual cooling often yields better separation than rapid cooling.
-
Logical Relationship for Troubleshooting Low Crystallization Yield
References
Catalyst deactivation and regeneration in (R)-(-)-2-Amino-3-methylbutane catalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during asymmetric catalysis utilizing (R)-(-)-2-Amino-3-methylbutane or its derivatives as organocatalysts or ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound is a chiral primary amine that is frequently used as a building block for the synthesis of more complex chiral ligands and organocatalysts.[1][2] In asymmetric synthesis, it can serve as a chiral base or be incorporated into larger catalytic structures that create a chiral environment for a reaction, leading to the preferential formation of one enantiomer of a product.[3][4]
Q2: What are the common causes of catalyst deactivation?
A2: Deactivation of amine-based catalysts can occur through several mechanisms:
-
Chemical Deactivation: The catalyst can react with substrates, products, or impurities in the reaction mixture. For example, highly electrophilic substrates can alkylate the amine, rendering it inactive.[5][6][7] Undesired side reactions, such as aldol condensation, can also lead to catalyst deactivation.[8]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.[9][10][11]
-
Poisoning: Impurities in the starting materials or solvents, such as acidic or reactive compounds, can act as catalyst poisons.[12]
-
Leaching (for metal complexes): If this compound is used as a ligand for a metal catalyst, the active metal can leach from the support or the ligand can dissociate from the metal center.[13][14]
Q3: How can I prevent catalyst deactivation?
A3: To prevent catalyst deactivation, consider the following:
-
Use High-Purity Reagents: Ensure that all starting materials and solvents are of high purity and are free from water and other reactive impurities.[12]
-
Optimize Reaction Conditions: Carefully control the reaction temperature to avoid thermal degradation.[12] Lowering the temperature can also improve enantioselectivity.[12]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.[12]
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism. If the catalyst is deactivated by non-covalent bonding of inhibitors or by the deposition of byproducts, washing with appropriate solvents may restore its activity. For more robust deactivation, a chemical treatment might be necessary. However, if the catalyst has undergone irreversible decomposition, regeneration is not feasible.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
If you are observing a low enantiomeric excess (ee) in your reaction, consult the following guide.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Troubleshooting Steps for Low Enantioselectivity
| Potential Cause | Recommended Action |
| Impure Catalyst or Reagents | Ensure the chiral amine and all other reagents have high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.[12] |
| Suboptimal Reaction Temperature | Temperature can significantly impact enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[12] |
| Inappropriate Solvent | The solvent can play a critical role in the chiral induction by influencing the conformation of the catalyst and the transition state. Screen a variety of solvents with different polarities. |
| Incorrect Catalyst Loading | The concentration of the catalyst can affect the aggregation state and, consequently, its stereoselectivity. Vary the catalyst loading to find the optimal concentration. |
Issue 2: Low Reaction Yield
If your reaction is suffering from low yield, follow these troubleshooting steps.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Troubleshooting Steps for Low Reaction Yield
| Potential Cause | Recommended Action |
| Catalyst Decomposition | Ensure that the catalyst has been stored and handled correctly, typically under an inert atmosphere and protected from light and moisture. |
| Incorrect Reaction Conditions | Double-check the reaction temperature, time, and atmosphere. Many reactions catalyzed by chiral amines are sensitive to air and moisture.[12] |
| Inaccurate Reagent Stoichiometry | Verify the purity and accurately measure the amounts of all starting materials and reagents. Impurities can act as poisons, and incorrect stoichiometry can lead to side reactions or incomplete conversion.[12] |
| Catalyst Deactivation | If the reaction starts well but then slows down or stops, the catalyst may be deactivating. Consider the possibility of product inhibition or deactivation by a reaction intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition
This protocol provides a general guideline for a Michael addition reaction using a catalyst derived from this compound.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amine catalyst (1-10 mol%) in the appropriate anhydrous solvent.
-
Reaction Setup: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Addition of Reagents: Add the Michael acceptor to the catalyst solution, followed by the dropwise addition of the Michael donor.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Catalyst Regeneration by Solvent Washing
This protocol is a general procedure for attempting to regenerate a catalyst that may have been deactivated by non-covalently bound species.
-
Isolate the Catalyst: If the catalyst is heterogeneous, filter it from the reaction mixture. If it is homogeneous, it may need to be precipitated or isolated by other means.
-
Wash with a Non-polar Solvent: Wash the isolated catalyst with a non-polar solvent like hexane to remove organic residues.
-
Wash with a Polar Aprotic Solvent: Follow with a wash using a polar aprotic solvent such as dichloromethane or ethyl acetate to remove more polar byproducts.
-
Wash with a Polar Protic Solvent: A final wash with a polar protic solvent like ethanol may help to remove strongly adsorbed species.
-
Drying: Dry the washed catalyst under high vacuum to remove all traces of solvent.
-
Test Activity: Evaluate the activity of the regenerated catalyst under standard reaction conditions.
Catalyst Deactivation and Regeneration Cycle
The following diagram illustrates a conceptual cycle of catalyst activation, deactivation, and regeneration.
Caption: The life cycle of a recyclable catalyst.
Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions and outcomes will vary depending on the exact nature of the reaction being performed. Always consult the relevant scientific literature for detailed procedures and safety information.
References
- 1. (R)-(−)-2-Amino-3-methylbutane (≥97.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into the Thermal Decomposition of Ammonium Perchlorate: The Role of Amino-Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. Amine Thermal Degradation [bre.com]
- 12. benchchem.com [benchchem.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Leaching in metal nanoparticle catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-(-)-2-Amino-3-methylbutane in Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-(-)-2-Amino-3-methylbutane in their experimental workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis.
This compound , a chiral primary amine, is a valuable building block and organocatalyst in asymmetric synthesis. Its effectiveness is often enhanced by the strategic use of additives and co-catalysts. This guide will help you navigate the complexities of its application and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric catalysis?
A1: this compound typically functions as a chiral organocatalyst. It reacts with carbonyl compounds (aldehydes and ketones) to form transient chiral enamines or iminium ions. These intermediates then react with a nucleophile or electrophile, and the steric hindrance provided by the chiral amine directs the approach of the reactant, leading to the preferential formation of one enantiomer of the product. This process is fundamental to many organocatalytic transformations.
Q2: Why are acidic additives often required in reactions catalyzed by this compound?
A2: Acidic additives play a crucial role in several catalytic cycles involving chiral primary amines.[1][2] They can:
-
Promote Iminium Ion Formation: An acid co-catalyst facilitates the condensation of the amine with a carbonyl compound to form a reactive iminium ion.[1]
-
Enhance Enamine Nucleophilicity: In enamine catalysis, an acidic additive can protonate the carbonyl group of the substrate, increasing its electrophilicity.
-
Facilitate Catalyst Turnover: In the final step of the catalytic cycle, an acid can promote the hydrolysis of the iminium intermediate, regenerating the chiral amine catalyst and releasing the product.[3]
Q3: What types of acidic additives are commonly used?
A3: A range of Brønsted acids can be employed. Common examples include:
-
Carboxylic acids (e.g., benzoic acid, acetic acid)
-
Sulfonic acids (e.g., p-toluenesulfonic acid)
-
Compounds with acidic C-H bonds (e.g., malonic acid)
The choice of acid can significantly impact reaction rate and enantioselectivity, and therefore often requires screening.
Q4: Can this compound be used as a chiral auxiliary?
A4: Yes, chiral amines like this compound can be used as chiral auxiliaries. In this approach, the amine is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved from the product and can potentially be recovered.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient catalyst turnover.2. Poor formation of the enamine/iminium intermediate.3. Catalyst poisoning by impurities.4. Unfavorable reaction equilibrium. | 1. Add a suitable acidic co-catalyst (e.g., benzoic acid, acetic acid) to promote catalyst regeneration.2. Ensure anhydrous reaction conditions, as water can inhibit the formation of enamines and iminium ions.3. Purify all starting materials and ensure the solvent is dry.4. Consider removing water formed during the reaction using molecular sieves. |
| Low enantioselectivity (ee) | 1. Achiral background reaction is competing with the catalyzed pathway.2. Incorrect choice of additive or co-catalyst.3. Reaction temperature is too high.4. Sub-optimal solvent choice. | 1. Lower the reaction temperature to favor the more ordered, catalyzed transition state.2. Screen a variety of acidic and/or basic additives. The steric and electronic properties of the co-catalyst can significantly influence stereoselectivity.3. Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).4. Screen different solvents. Aprotic, non-polar solvents often give higher enantioselectivities. |
| Formation of side products | 1. Self-condensation of the aldehyde or ketone substrate.2. Racemization of the product under the reaction conditions. | 1. Add the aldehyde or ketone slowly to the reaction mixture containing the catalyst and the other reactant.2. Reduce the reaction time or temperature. Check the stability of the product under the reaction conditions by performing a control experiment. |
| Difficulty in removing the chiral amine catalyst | 1. The catalyst forms a stable salt with acidic products or additives. | 1. Use an appropriate workup procedure, such as an acid-base extraction, to separate the basic amine catalyst from the product.2. Consider using a polymer-supported version of the chiral amine for easier separation by filtration. |
Data Presentation: Impact of Additives on a Model Asymmetric Michael Addition
While specific data for this compound is not extensively available in the literature, the following table illustrates the typical effect of additives on a Michael addition reaction catalyzed by a structurally similar chiral primary amine. This data is representative and serves as a guide for experimental design.
Reaction: Michael addition of isobutyraldehyde to nitrostyrene.
| Entry | Catalyst | Additive (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Chiral Primary Amine (20 mol%) | None | Toluene | 48 | 45 | 30 |
| 2 | Chiral Primary Amine (20 mol%) | Benzoic Acid (10 mol%) | Toluene | 24 | 85 | 75 |
| 3 | Chiral Primary Amine (20 mol%) | Acetic Acid (10 mol%) | Toluene | 24 | 82 | 72 |
| 4 | Chiral Primary Amine (20 mol%) | p-Toluic Acid (10 mol%) | Toluene | 24 | 88 | 78 |
| 5 | Chiral Primary Amine (20 mol%) | Benzoic Acid (10 mol%) | CH2Cl2 | 24 | 75 | 65 |
| 6 | Chiral Primary Amine (20 mol%) | Benzoic Acid (10 mol%) | THF | 24 | 60 | 55 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
General Protocol for an Asymmetric Michael Addition Catalyzed by a Chiral Primary Amine with an Acidic Additive:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine catalyst (e.g., this compound, 0.2 mmol) and the acidic additive (0.1 mmol).
-
Add the anhydrous solvent (e.g., toluene, 2.0 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the Michael acceptor (e.g., nitrostyrene, 1.0 mmol).
-
Slowly add the Michael donor (e.g., isobutyraldehyde, 2.0 mmol) over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
References
- 1. US4192820A - Preparation of 3-methyl-2-buten-1-al - Google Patents [patents.google.com]
- 2. Asymmetric Diels-Alder reaction of 2-methyl-3-indolylmethanols via in situ generation of o-quinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20210114977A1 - AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES - Google Patents [patents.google.com]
Validation & Comparative
Chiral HPLC Analysis for Enantiomeric Excess Determination in (R)-(-)-2-Amino-3-methylbutane Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the development of chiral pharmaceuticals. (R)-(-)-2-Amino-3-methylbutane, a valuable chiral building block, requires robust analytical methods to ensure its enantiomeric purity. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) analysis with alternative techniques for determining the enantiomeric excess of this amine, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the gold standard for the enantioselective analysis of chiral compounds like 2-amino-3-methylbutane.[1] This technique offers high resolution and accuracy, making it a widely adopted method in academic and industrial laboratories. However, alternative methods such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide viable solutions, each with its own advantages and limitations.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte and sample matrix. The following tables provide a comparative overview of the most common techniques for determining the enantiomeric excess of 2-amino-3-methylbutane.
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Cyclofructan-based | High resolution and accuracy, well-established, versatile. | Longer analysis times compared to GC, may require derivatization for UV detection. |
| Chiral HPLC (Indirect) | Separation of diastereomers formed by reaction with a chiral derivatizing agent on an achiral column. | C18 (Reversed-Phase) | Utilizes standard achiral columns, can enhance detection. | Requires a pure chiral derivatizing agent, potential for kinetic resolution errors. |
| Chiral GC | Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase. | Cyclodextrin-based (e.g., Chirasil-Val) | High efficiency and speed, suitable for volatile amines. | Requires derivatization to increase volatility, potential for thermal degradation. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Chiral solvating agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
Table 2: Expected Chromatographic Data for Chiral HPLC Analysis of Derivatized 2-Amino-3-methylbutane
Data is estimated based on the analysis of structurally similar chiral amines and amides on polysaccharide-based CSPs.
| Parameter | Expected Value on Chiralcel® OD-H | Expected Value on Chiralpak® AD-H |
| Retention Time (R-enantiomer) | ~12 - 18 min | ~15 - 22 min |
| Retention Time (S-enantiomer) | ~15 - 25 min | ~18 - 28 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Separation Factor (α) | > 1.1 | > 1.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide protocols for the key experimental techniques discussed.
Chiral HPLC Analysis (Direct Method)
This protocol describes the direct separation of derivatized 2-amino-3-methylbutane enantiomers on a polysaccharide-based chiral stationary phase. Derivatization is often necessary to introduce a chromophore for UV detection.
1. Derivatization of 2-Amino-3-methylbutane:
-
Reagent: 3,5-Dinitrobenzoyl chloride is a suitable derivatizing agent that reacts with the primary amine to form a UV-active amide.
-
Procedure:
-
Dissolve approximately 10 mg of the 2-amino-3-methylbutane sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add 1.2 equivalents of triethylamine as a base.
-
Add 1.1 equivalents of 3,5-dinitrobenzoyl chloride and stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Dissolve the resulting amide derivative in the HPLC mobile phase for analysis.
-
2. HPLC Conditions:
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| x 100
Chiral GC Analysis
This method is suitable for the analysis of volatile derivatives of 2-amino-3-methylbutane.
1. Derivatization:
-
Reagent: N-trifluoroacetyl-L-prolyl chloride (TPC) is a common chiral derivatizing agent for amines for GC analysis.
-
Procedure:
-
Dissolve the amine sample in a suitable solvent.
-
React with TPC to form diastereomeric amides.
-
Extract the derivatives into an organic solvent suitable for GC injection.
-
2. GC Conditions:
-
Column: Chirasil-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 280 °C
NMR Spectroscopy Analysis
This protocol uses a chiral solvating agent to induce chemical shift differences between the enantiomers.
1. Sample Preparation:
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is an effective CSA for amines.
-
Procedure:
-
In an NMR tube, dissolve approximately 5-10 mg of the 2-amino-3-methylbutane sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent to the NMR tube.
-
Gently mix the solution.
-
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Observe the splitting of a characteristic proton signal (e.g., the methine proton adjacent to the amino group) into two distinct signals corresponding to the two diastereomeric complexes.
-
Integrate the two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for chiral HPLC analysis.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect Chiral HPLC Analysis.
Conclusion
The determination of enantiomeric excess for this compound is reliably achieved using chiral HPLC, particularly with polysaccharide-based chiral stationary phases after derivatization to enable UV detection. This method provides high resolution and accuracy, making it the preferred technique for quality control and research applications. While chiral GC and NMR spectroscopy offer viable alternatives with advantages in speed and non-destructive analysis, respectively, they also have specific requirements such as sample volatility or concentration. The choice of the optimal method will ultimately depend on the specific experimental needs and available resources. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in selecting and implementing the most appropriate analytical strategy.
References
A Comparative Guide to Determining the Absolute Configuration of (R)-(-)-2-Amino-3-methylbutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug can be intrinsically linked to its stereochemistry. For reaction products derived from the chiral building block (R)-(-)-2-Amino-3-methylbutane, a variety of analytical techniques can be employed to elucidate the three-dimensional arrangement of atoms at newly formed stereocenters. This guide provides a comprehensive comparison of the three primary methods for this purpose: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Vibrational Circular Dichroism (VCD).
Comparison of Key Methods
The choice of method for determining the absolute configuration of a reaction product of this compound will depend on several factors, including the physical state of the sample, the amount of material available, and the presence of specific functional groups. The following table summarizes the key performance characteristics of each technique.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map of the molecule. | Formation of diastereomeric amides with a chiral derivatizing agent (MTPA), leading to distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample Requirement | High-quality single crystal (often the most challenging step). | Soluble compound with a reactive amine or hydroxyl group (mg scale). | Soluble compound (mg scale), no specific functional group required. |
| Instrumentation | X-ray diffractometer. | High-field NMR spectrometer. | VCD spectrometer. |
| Data Output | 3D molecular structure, Flack parameter. | ¹H or ¹⁹F NMR spectra, chemical shift differences (Δδ). | VCD and IR spectra. |
| Confidence Metric | Flack parameter refining to a value close to 0 with a small standard uncertainty (e.g., < 0.1) provides high confidence.[1][2][3] | The sign of Δδ values for protons near the stereocenter, consistency across multiple protons. | High confidence level (e.g., >95%) from spectral comparison algorithms.[4][5][6] |
| Advantages | Provides an unambiguous 3D structure; considered the "gold standard". | Applicable to soluble non-crystalline compounds; relatively rapid analysis once derivatives are made. | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids; no derivatization required. |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain; not suitable for amorphous solids or liquids. | Requires a reactive functional group (amine or alcohol) for derivatization; potential for misinterpretation due to conformational complexities.[7] | Requires access to a specialized VCD spectrometer and computational resources for spectral prediction. |
| Typical Analysis Time | Days to weeks (including crystallization). | 1-2 days (including reaction and NMR analysis).[8][9] | Hours to a few days (including measurement and computation). |
Experimental Protocols
Single-Crystal X-ray Crystallography
Objective: To grow a single crystal of a derivative of the reaction product and determine its three-dimensional structure.
Methodology:
-
Derivatization (if necessary): If the reaction product is not a solid or does not crystallize well, it may be necessary to form a crystalline derivative. For products of this compound, this could involve reaction with a suitable carboxylic acid to form a salt or an amide.
-
Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization. The goal is to obtain well-formed, single crystals of sufficient size and quality.
-
Data Collection: Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated, which should refine to a value close to 0 for the correct enantiomer.[1][2][3]
NMR Spectroscopy: Mosher's Method for Primary Amines
Objective: To determine the absolute configuration of a chiral amine by analyzing the ¹H NMR spectra of its diastereomeric amides formed with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8][9][10]
Methodology:
-
Preparation of (R)- and (S)-MTPA Amides:
-
In two separate vials, dissolve the chiral amine (reaction product of this compound, ~1-5 mg) in an anhydrous solvent such as CH₂Cl₂ or CDCl₃ (~0.5 mL).
-
To one vial, add a slight excess of (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
To the other vial, add a slight excess of (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion at room temperature.
-
-
Work-up and Purification (Optional but Recommended): The reaction mixtures can be purified by passing through a small plug of silica gel to remove excess reagents and byproducts.
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.
-
Assign the chemical shifts (δ) for the protons on both sides of the newly formed stereocenter.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton: Δδ = δS - δR.
-
-
Configuration Assignment:
-
A positive Δδ value for a given proton indicates that this proton is on the right side of the Mosher's amide model when the molecule is in its extended conformation.
-
A negative Δδ value indicates that the proton is on the left side.
-
By assigning the larger and smaller substituents at the stereocenter, the absolute configuration can be deduced.
-
Vibrational Circular Dichroism (VCD)
Objective: To determine the absolute configuration by comparing the experimental VCD spectrum of the chiral molecule with the computationally predicted spectrum for one of its enantiomers.[11][12]
Methodology:
-
Sample Preparation: Dissolve the purified reaction product (typically 1-10 mg) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄).
-
VCD and IR Spectral Acquisition:
-
Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
The VCD spectrum is a plot of the differential absorbance of left and right circularly polarized light versus wavenumber.
-
-
Computational Modeling:
-
Generate a 3D model of one enantiomer of the molecule (e.g., the R-enantiomer).
-
Perform a conformational search to identify the low-energy conformers of the molecule.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using density functional theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Configuration Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite of the calculated enantiomer.
-
Software can be used to provide a quantitative measure of the agreement, often expressed as a confidence level.[4][5][6]
-
Conclusion
The determination of the absolute configuration of reaction products from this compound is a critical step in ensuring the stereochemical integrity of synthesized molecules. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. Mosher's method offers a robust solution-phase alternative for compounds bearing a reactive amine or hydroxyl group. Vibrational Circular Dichroism has emerged as a powerful and versatile technique that is applicable to a wide range of chiral molecules in solution without the need for derivatization. The selection of the most appropriate method will be guided by the specific properties of the compound and the resources available. For unambiguous assignments, especially in the context of drug development, the use of two independent methods is highly recommended for cross-validation.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 4. A confidence level algorithm for the determination of absolute configuration using vibrational circular dichroism or Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. biotools.us [biotools.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. gaussian.com [gaussian.com]
- 12. Synthesis and VCD Spectroscopic Characterization of a Series of Azacryptands from a Chiral Valine-Based Derivative of Tris(2-aminoethyl)amine (TREN) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of (R)-(-)-2-Amino-3-methylbutane with other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Amine Performance with Supporting Experimental Data
Chiral amines are indispensable tools in the field of asymmetric synthesis, serving as versatile resolving agents, chiral auxiliaries, and organocatalysts. The selection of an appropriate chiral amine is a critical decision that significantly impacts the stereochemical outcome of a reaction. This guide provides a comparative analysis of (R)-(-)-2-Amino-3-methylbutane and its derivatives against other commonly employed chiral amines in key asymmetric transformations. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their synthetic endeavors.
Performance in Asymmetric Ketone Reduction
| Chiral Amino Alcohol/Amine | Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | Acetophenone | Borane | High | ~90% | [1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | Borane | Good | 91-98% | [2] |
| (-)-Ephedrine hydrochloride | Acetophenone | [RuCl₂(p-cymene)₂] | 99.3% | 75% | [3] |
Note: The data presented is compiled from different sources and while the reactions are of the same type, the specific experimental conditions may have varied.
Application in the Resolution of Racemic Acids
Chiral amines are widely used for the resolution of racemic carboxylic acids through the formation of diastereomeric salts, which can be separated by fractional crystallization. The efficiency of resolution depends on the ability of the chiral amine to form well-defined, crystalline salts with one enantiomer of the acid, leading to a significant difference in solubility between the two diastereomeric salts. While specific data on the resolution of a particular racemic acid using this compound alongside other chiral amines in a single comparative study is scarce, the general principles and protocols are well-established. Common resolving agents for racemic acids include (R)- or (S)-1-phenylethylamine and naturally occurring alkaloids like brucine and strychnine.
Experimental Protocols
General Protocol for Asymmetric Reduction of Acetophenone with a Chiral Amino Alcohol and Borane
This protocol is a generalized procedure based on established methods for the enantioselective reduction of ketones.
Materials:
-
Chiral amino alcohol (e.g., (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A solution of the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Borane-THF solution (1.0 M, 0.2 mmol) is added dropwise to the stirred solution of the amino alcohol. The mixture is stirred at 0 °C for 1 hour to form the oxazaborolidine catalyst in situ.
-
A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution at 0 °C.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Protocol for the Resolution of Racemic Mandelic Acid with a Chiral Amine
This protocol outlines the classical method for resolving a racemic acid using a chiral amine to form diastereomeric salts.
Materials:
-
Racemic mandelic acid
-
Chiral amine (e.g., (R)-1-phenylethylamine)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Racemic mandelic acid (10 mmol) is dissolved in a minimal amount of hot methanol.
-
In a separate flask, the chiral amine (5 mmol, 0.5 equivalents) is dissolved in a small amount of methanol.
-
The amine solution is slowly added to the hot solution of the racemic acid with stirring.
-
The mixture is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by vacuum filtration and washed with a small amount of cold methanol.
-
To isolate the enantiomerically enriched mandelic acid, the crystalline salt is dissolved in water and acidified with 1 M HCl to a pH of approximately 2.
-
The liberated mandelic acid is extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the enantiomerically enriched mandelic acid.
-
The enantiomeric excess of the recovered mandelic acid is determined by polarimetry or chiral HPLC.
-
The mother liquor, containing the more soluble diastereomeric salt, can be treated similarly to recover the other enantiomer of mandelic acid.
Chiral HPLC Protocol for the Determination of Enantiomeric Excess of 1-Phenylethanol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of racemic 1-phenylethanol in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Prepare a solution of the synthesized 1-phenylethanol sample in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations of Key Processes
The following diagrams illustrate the fundamental principles and workflows discussed in this guide.
References
- 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
A Comparative Guide to Validating Stereochemical Outcomes: (R)-(-)-2-Amino-3-methylbutane and its Analogs in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction, leading to the desired enantiomerically enriched product. This guide provides a comparative analysis of the potential use of (R)-(-)-2-Amino-3-methylbutane as a chiral auxiliary by examining the performance of its structurally related and well-established analogs derived from the amino acid valine.
While direct and extensive experimental data on the application of this compound as a chiral auxiliary in key asymmetric reactions is not widely available in published literature, its structural similarity to valine-derived auxiliaries, such as those originating from D-Valinol, allows for a comprehensive comparative analysis. These valine-derived auxiliaries have a proven track record in providing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide will leverage the performance data of these analogs to provide a benchmark for the potential efficacy of this compound.
Performance Comparison in Key Asymmetric Reactions
The effectiveness of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity in a given reaction, which is quantified as diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), alongside the chemical yield. Below, we present a summary of the performance of commonly used valine-derived auxiliaries in two fundamental asymmetric transformations: aldol additions and alkylation reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries play a crucial role in controlling the stereochemical outcome of this reaction.
| Chiral Auxiliary Derived From | Aldehyde | Solvent | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| D-Valinol | Isobutyraldehyde | CH₂Cl₂ | Bu₂BOTf | 85 | >98:2 |
| D-Valinol | Benzaldehyde | CH₂Cl₂ | Bu₂BOTf | 92 | >99:1 |
| (S)-Valine | Propionaldehyde | CH₂Cl₂ | TiCl₄ | 88 | 95:5 |
Table 1: Performance of Valine-Derived Chiral Auxiliaries in Asymmetric Aldol Reactions.
Asymmetric Alkylation Reactions
The alkylation of enolates generated from chiral amides or imides is a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives.
| Chiral Auxiliary Derived From | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| D-Valinol | N-Propionyl Oxazolidinone | Benzyl bromide | LDA | 94 | >98 |
| (S)-Valine | N-Propionyl Imide | Methyl iodide | NaHMDS | 91 | 96 |
| (S)-Valine Methyl Ester | Glycine Schiff Base | Isopropyl bromide | K₂CO₃ | 85 | 92 |
Table 2: Performance of Valine-Derived Chiral Auxiliaries in Asymmetric Alkylation Reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of a valine-derived auxiliary, its use in a diastereoselective aldol reaction, and its subsequent cleavage.
Protocol 1: Attachment of the Chiral Auxiliary (Formation of an N-Acyl Oxazolidinone from D-Valinol)
-
Oxazolidinone Formation: To a solution of D-Valinol (1.0 eq.) in a suitable solvent (e.g., toluene), add diethyl carbonate (1.2 eq.) and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.
-
Purification: After completion of the reaction (monitored by TLC), cool the mixture and purify the resulting oxazolidinone by crystallization or column chromatography.
-
Acylation: Dissolve the oxazolidinone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise.
-
Acyl Chloride Addition: After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Work-up: Allow the reaction to warm to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. The crude N-acyl oxazolidinone is then purified by column chromatography.
Protocol 2: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise, followed by the slow addition of a tertiary amine base (e.g., triethylamine, 1.2 eq.). Stir the mixture for 30-60 minutes at 0 °C.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by adding a phosphate buffer (pH 7) and hydrogen peroxide. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the aldol adduct by column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the aldol adduct (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C and add an excess of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Reaction: Stir the mixture at 0 °C for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Quench the excess peroxide with a reducing agent (e.g., sodium sulfite). Acidify the mixture to pH ~3 with a dilute acid (e.g., 1 M HCl) and extract the desired β-hydroxy acid with an organic solvent.
-
Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Visualizing the Stereochemical Control
The stereochemical outcome of reactions employing chiral auxiliaries is often rationalized by the formation of a rigid, chelated transition state that directs the approach of the incoming reagent from the less sterically hindered face.
Caption: Zimmerman-Traxler model for a boron-mediated aldol reaction.
The bulky substituent on the chiral auxiliary (derived from the isopropyl group of valine) effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite, less hindered side. This leads to the preferential formation of one diastereomer.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Concluding Remarks
While this compound has not been extensively documented as a chiral auxiliary, its structural relationship to highly effective valine-derived auxiliaries suggests its potential in stereoselective synthesis. The data and protocols presented for these analogs provide a strong foundation for researchers interested in exploring the utility of this compound. The bulky isopropyl group is a key feature that can be expected to provide good levels of stereocontrol.
Further research is warranted to fully characterize the performance of this compound as a chiral auxiliary. Such studies would involve the synthesis of appropriate derivatives (e.g., amides, oxazolidinones), their application in key asymmetric reactions, and a thorough comparison of the resulting yields and diastereoselectivities with established auxiliaries. The development of new, efficient, and readily available chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis, and this compound represents a promising, yet underexplored, candidate.
A Researcher's Guide to NMR Spectroscopic Methods for Diastereomeric Ratio Determination
For scientists and professionals in drug development and chemical research, the accurate determination of diastereomeric ratios (d.r.) is a cornerstone of stereoselective synthesis and the characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for this purpose, offering a reliable and often rapid means of quantification. This guide provides an objective comparison of various NMR-based methods for determining diastereomeric ratios, supported by experimental data and detailed protocols.
The Principle of Diastereomeric Differentiation by NMR
Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties. In the context of NMR spectroscopy, this translates to differences in the magnetic environments of their nuclei.[1][2] Consequently, corresponding nuclei in two diastereomers will exhibit different chemical shifts and/or coupling constants, leading to separate, quantifiable signals in the NMR spectrum.[1][2] The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the sample.[2]
Comparison of Key NMR Methods
Several NMR techniques can be employed for the determination of diastereomeric ratios, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the analyte, the required accuracy, and the complexity of the spectrum.
¹H NMR Spectroscopy: The Workhorse Method
Standard ¹H NMR spectroscopy is the most common and straightforward method for determining diastereomeric ratios.[2][3] Its high sensitivity and the natural abundance of protons make it a readily accessible technique.[4][5]
Key Advantages:
-
High Sensitivity: Due to the high gyromagnetic ratio and 99.99% natural abundance of the ¹H nucleus.[4]
-
Rapid Analysis: Standard ¹H NMR spectra can be acquired relatively quickly.
-
Direct Quantification: The integral ratio of well-resolved signals directly reflects the diastereomeric ratio.[2]
Limitations:
-
Signal Overlap: In complex molecules, extensive signal overlap in the ¹H NMR spectrum can make accurate integration challenging or impossible.[6]
-
Relaxation Times: For accurate quantification, a sufficient relaxation delay (typically 5 times the longest T1) must be used to ensure all protons are fully relaxed between scans.[3]
Quantitative NMR (qNMR): For Enhanced Accuracy
Quantitative NMR (qNMR) is a meticulous application of NMR spectroscopy that focuses on obtaining highly accurate and precise concentration measurements. While the principles are the same as standard ¹H NMR, qNMR employs specific experimental parameters and data processing protocols to ensure the validity of the quantification.[7]
Key Features for Diastereomeric Ratio Determination:
-
High Accuracy and Precision: With proper validation, qNMR can achieve high accuracy (<2% error) and precision, with reported measurement uncertainties as low as 0.15% to 1.5%.[1][8]
-
Method Validation: qNMR methods for purity and ratio determination are often validated for specificity, linearity, accuracy, and precision.[9][10]
-
No Internal Standard Required for Ratios: For relative quantification of diastereomers, an internal standard is not necessary, simplifying the experimental setup.[7]
¹³C NMR Spectroscopy: An Alternative for Crowded Spectra
When ¹H NMR spectra suffer from severe signal overlap, ¹³C NMR spectroscopy can be a valuable alternative.[11][12] The larger chemical shift dispersion of ¹³C NMR often leads to better resolution of signals from different diastereomers.[13]
Advantages:
-
Greater Spectral Dispersion: Reduces the likelihood of signal overlap.[13]
-
Direct Detection of Carbon Skeleton: Provides information about the carbon framework of the molecule.[13]
Limitations:
-
Lower Sensitivity: The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus result in significantly lower sensitivity compared to ¹H NMR.[4][13]
-
Longer Acquisition Times: Due to the lower sensitivity and generally longer relaxation times, acquiring quantitative ¹³C NMR spectra can be time-consuming.[3]
-
Nuclear Overhauser Effect (NOE): Proton decoupling, which is standard practice in ¹³C NMR, can lead to non-uniform signal enhancements due to the NOE, potentially affecting the accuracy of integration if not properly managed.[3] However, for diastereomers, the NOEs for corresponding carbons are often very similar, minimizing this issue.[14]
Pure Shift NMR Spectroscopy: Simplifying Complexity
For molecules with highly complex and overlapping ¹H NMR spectra, pure shift NMR techniques offer a powerful solution.[15][16] These methods collapse the multiplets of scalar-coupled signals into singlets, dramatically improving spectral resolution.[15][16]
Key Benefits:
-
Enhanced Resolution: Simplifies crowded spectra by removing multiplet structures.[15][16]
-
Accurate Integration of Overlapping Signals: Enables the quantification of diastereomeric ratios even when signals are closely spaced.[6]
Considerations:
-
Potential for Signal Loss: Some pure shift techniques can lead to site-dependent signal loss, which could affect quantification if not properly accounted for.[17]
-
Specialized Pulse Sequences: Requires the implementation of specific pulse sequences that may not be standard on all NMR spectrometers.[18]
Chiral Derivatizing Agents (CDAs): Indirect Analysis of Enantiomers
While NMR cannot distinguish between enantiomers directly, the use of a chiral derivatizing agent (CDA) can convert a mixture of enantiomers into a mixture of diastereomers.[5] These newly formed diastereomers can then be readily distinguished and quantified by standard NMR techniques.[5]
Principle:
-
A single enantiomer of a chiral derivatizing agent is reacted with the enantiomeric mixture of the analyte.
-
This reaction forms two diastereomeric products that will have distinct NMR spectra.
-
The ratio of the diastereomeric products, determined by NMR, reflects the original enantiomeric ratio of the analyte.
Commonly Used CDAs:
-
Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its derivatives are widely used for this purpose.[19]
Quantitative Data Summary
The following table summarizes the key performance characteristics of the different NMR methods for diastereomeric ratio determination.
| Feature | ¹H NMR | qNMR | ¹³C NMR | Pure Shift NMR | With Chiral Derivatizing Agents |
| Principle | Different magnetic environments of ¹H nuclei in diastereomers lead to distinct chemical shifts. Ratio is determined by signal integration.[2] | Rigorous application of ¹H NMR with optimized parameters for high accuracy and precision in quantification.[7] | Different magnetic environments of ¹³C nuclei in diastereomers lead to distinct chemical shifts. Ratio is determined by signal integration.[11][12] | Collapses proton multiplets into singlets to improve spectral resolution for accurate integration.[15][16] | Converts enantiomers into diastereomers, which are then quantified by NMR.[5] |
| Accuracy | High, but can be affected by signal overlap and improper parameter settings.[1] | Very high (<2% error) with proper validation.[1] | Generally good, with results often within <3.4% of ¹H NMR values.[11][12] | High, as it resolves overlapping signals, leading to more accurate integration.[6] | High, dependent on the quantitative accuracy of the chosen NMR method. |
| Precision | High, with proper experimental setup. | Excellent, with reported relative standard deviations of 0.4% or less in validated methods.[9] | Good, with a reported relative standard deviation of 0.3% for the minor component in some cases.[14] | High, as resolution is improved. | High, dependent on the precision of the chosen NMR method. |
| Sample Amount | Typically 5-10 mg.[1][2] | Typically 5-10 mg. | Higher sample amounts may be needed due to lower sensitivity (as little as 10 mg has been reported).[11][12] | Similar to ¹H NMR. | Dependent on the required amount for the derivatization reaction and subsequent NMR analysis. |
| Analysis Time | Relatively short (minutes). | Can be longer than standard ¹H NMR due to longer relaxation delays. | Longer than ¹H NMR due to the need for more scans to achieve a good signal-to-noise ratio (can range from a few minutes to over 30 minutes).[11][12] | Can be similar to or longer than standard ¹H NMR depending on the specific pulse sequence used. | Includes time for the derivatization reaction in addition to the NMR analysis time. |
| Key Advantage | High sensitivity and speed.[4][5] | Highest accuracy and precision.[1][9] | Excellent resolution for complex molecules.[13] | Unsurpassed resolution for highly crowded spectra.[15][16] | Enables the analysis of enantiomeric ratios by NMR.[5] |
| Key Limitation | Signal overlap in complex spectra.[6] | Requires careful optimization of experimental parameters. | Low sensitivity and longer acquisition times.[4][13] | Potential for artifacts and requires specialized pulse sequences.[17][18] | Requires a chemical reaction step and the availability of an enantiopure derivatizing agent. |
Experimental Protocols
General Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[1][2]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2] Ensure the solvent does not have signals that overlap with the analyte signals of interest.
-
Homogenization: Gently vortex or shake the tube to ensure the sample is completely dissolved and the solution is homogeneous.
¹H NMR / qNMR Data Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Flip Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended for accurate integration).
-
Acquisition Time (aq): Set to a value that ensures good digital resolution.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Identify well-resolved signals corresponding to each diastereomer. Integrate these signals and calculate the ratio of the integral areas.
-
Protocol for Using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Reaction Setup: In a clean, dry vial, dissolve the enantiomeric mixture of the alcohol or amine in a suitable anhydrous solvent (e.g., pyridine, CH₂Cl₂).
-
Addition of CDA: Add a slight excess of one enantiomer of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction and purify the resulting diastereomeric esters or amides if necessary, though for ratio determination, direct analysis of the crude reaction mixture is often possible.
-
NMR Analysis: Prepare the sample of the diastereomeric mixture for NMR analysis as described in the general protocol and acquire a ¹H NMR spectrum.
-
Quantification: Identify and integrate well-resolved signals corresponding to each diastereomer to determine their ratio.
Visualizing the Workflow
The following diagrams illustrate the logical flow of diastereomeric ratio determination using different NMR methods.
Caption: Experimental workflow for diastereomeric ratio determination by ¹H NMR spectroscopy.
Caption: Workflow for determining enantiomeric ratios via diastereomer formation using a CDA.
Conclusion
NMR spectroscopy offers a versatile and powerful suite of methods for the accurate and reliable determination of diastereomeric ratios. While ¹H NMR remains the most common approach due to its simplicity and high sensitivity, techniques such as qNMR, ¹³C NMR, and pure shift NMR provide valuable alternatives for achieving higher accuracy or dealing with complex spectra. Furthermore, the use of chiral derivatizing agents extends the utility of NMR to the indirect analysis of enantiomeric ratios. The selection of the optimal NMR method will depend on the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy, and the available instrumentation. For many applications in research and drug development, the non-destructive and quantitative nature of NMR makes it an indispensable tool for stereochemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 14. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dl.icdst.org [dl.icdst.org]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
Unambiguous Stereochemistry: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure, or absolute stereochemistry, is a critical step. This guide provides an objective comparison of X-ray crystallography, the gold standard for this analysis, with key spectroscopic alternatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The spatial arrangement of atoms within a chiral molecule can dramatically influence its pharmacological and toxicological properties.[1] Therefore, the unambiguous assignment of absolute configuration is a regulatory and scientific necessity. While X-ray crystallography offers a direct and definitive visualization of molecular structure, its requirement for a high-quality single crystal can be a significant bottleneck.[2][3] This guide explores the practical applications, experimental considerations, and comparative performance of alternative techniques that analyze samples in their solution state.
At a Glance: Comparing the Techniques
The choice of method for determining absolute stereochemistry depends on several factors, including the nature of the sample, the availability of instrumentation, and the stage of research. The following table summarizes the key quantitative parameters for each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Nuclear Magnetic Resonance (NMR) |
| Sample State | Single Crystal | Solution or neat liquid | Solution | Solution |
| Typical Sample Amount | >0.1 mm crystal[2] | 5-10 mg[4] | Micrograms to milligrams | Milligrams |
| Measurement Time | Hours to days (including crystal growth)[2][5] | 1 to 12 hours[4] | Minutes to hours | Minutes to hours |
| Key Advantage | Unambiguous, direct determination of absolute stereochemistry.[6][7] | Applicable to a wide range of molecules in solution, no chromophore needed.[8][9] | High sensitivity, requires less sample. | Provides detailed structural information in solution.[10] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[2] | Requires theoretical calculations for interpretation, can be time-consuming.[1][4] | Requires a chromophore near the stereocenter for strong signals.[11][12] | Often requires derivatization with a chiral agent, can be complex to interpret.[13][14] |
| Data Output | 3D electron density map, absolute configuration.[2] | VCD and IR spectra. | ECD and UV-Vis spectra. | 1D and 2D NMR spectra. |
Delving Deeper: Experimental Protocols
Reproducible and reliable results are contingent on meticulous experimental execution. Below are detailed methodologies for the key experiments discussed in this guide.
X-ray Crystallographic Analysis
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule by analyzing the anomalous scattering of X-rays.[6]
1. Crystal Growth:
-
Objective: To obtain single, high-quality crystals suitable for X-ray diffraction.[6]
-
Method: The first and often most challenging step is to grow a single crystal of the compound of interest with dimensions typically greater than 0.1 mm.[2] This is usually achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[2][6] The sample should have a purity of >98%.[6]
2. Data Collection:
-
Objective: To collect high-quality diffraction data with a significant anomalous signal.
-
Methodology:
-
A suitable crystal is selected and mounted on a goniometer head.[2]
-
The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam, typically from a copper source (Cu Kα, λ = 1.5418 Å) for organic molecules to maximize the anomalous signal.[6]
-
The diffraction pattern is recorded on a detector as the crystal is rotated.[2] A complete dataset may take several hours to collect.[2]
-
3. Data Processing and Structure Refinement:
-
Objective: To solve the crystal structure and refine the atomic model against the experimental data.
-
Methodology:
-
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[2] It is crucial to keep Friedel pairs separate during scaling to preserve the anomalous signal.[6]
-
The structure is solved using methods like direct methods or Patterson methods and refined using full-matrix least-squares refinement.[6]
-
The absolute configuration is determined by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.[6]
-
Caption: Workflow for X-ray Crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light and has emerged as a reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[1][8]
1. Sample Preparation:
-
Objective: To prepare a solution of the chiral molecule suitable for VCD analysis.
-
Method:
2. Data Acquisition:
-
Objective: To acquire high-quality VCD and IR spectra.
-
Method:
3. Data Analysis and Interpretation:
-
Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with a calculated spectrum.
-
Method:
-
The VCD spectrum of one enantiomer is calculated using ab initio or density functional theory (DFT) methods.[18]
-
If the major bands of the measured and calculated VCD spectra agree in sign and relative magnitude, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.[1] If the signs are opposite, the sample has the opposite stereochemistry.[1]
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions.[12]
1. Sample Preparation:
-
Objective: To prepare a dilute solution of the chiral molecule.
-
Method: The sample is dissolved in a suitable transparent solvent. The concentration is typically in the micromolar to millimolar range.
2. Data Acquisition:
-
Objective: To obtain the ECD and UV-Vis absorption spectra.
-
Method: The spectra are recorded on an ECD spectrometer.
3. Data Analysis and Interpretation:
-
Objective: To assign the absolute configuration based on the ECD spectrum.
-
Method:
-
Exciton Chirality Method: This method is applicable when a molecule contains two or more interacting chromophores. The sign of the resulting "couplet" in the ECD spectrum can be directly related to the absolute configuration.[19][20]
-
Comparison with Known Compounds: The ECD spectrum of the unknown compound is compared with that of a structurally similar compound with a known absolute configuration.[11]
-
Theoretical Calculation: Similar to VCD, the experimental ECD spectrum can be compared with a spectrum calculated using quantum-mechanical methods.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine absolute stereochemistry, typically by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent (CDA).[10][13]
1. Derivatization:
-
Objective: To create diastereomers with distinguishable NMR spectra.
-
Method: The chiral substrate is reacted with an enantiomerically pure CDA, such as Mosher's acid (MTPA).[10][13] This is done in two separate reactions, one with (R)-MTPA and one with (S)-MTPA, to form diastereomeric esters.[14]
2. NMR Data Acquisition:
-
Objective: To acquire high-resolution 1H or other relevant NMR spectra of the diastereomeric derivatives.
-
Method: Standard 1D and 2D NMR experiments are performed on each diastereomeric sample.
3. Data Analysis and Interpretation:
-
Objective: To assign the absolute configuration by analyzing the differences in chemical shifts (Δδ) between the two diastereomeric derivatives.
-
Method: The chemical shifts of the protons (or other nuclei) near the stereocenter are compared between the (R)- and (S)-MTPA esters. A consistent pattern of upfield or downfield shifts for specific substituents, based on established models of the CDA's conformation, allows for the determination of the absolute configuration of the original molecule.[14][22]
Logical Relationships of Stereochemistry Determination Methods
The selection of a method for absolute stereochemistry determination often follows a logical progression, starting with the most definitive method and moving to alternatives if necessary.
Caption: Decision tree for stereochemistry methods.
Conclusion
The determination of absolute stereochemistry is a cornerstone of modern drug discovery and development. While X-ray crystallography remains the unequivocal standard, its applicability is limited by the need for crystalline samples.[3] Spectroscopic techniques such as VCD, ECD, and NMR offer powerful, solution-phase alternatives. VCD is broadly applicable, while ECD provides high sensitivity for molecules with chromophores.[8][23] NMR, through the use of chiral derivatizing agents, offers another robust solution-state method.[10] A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will enable researchers to select the most appropriate method to confidently and accurately assign the absolute stereochemistry of chiral molecules.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. biotools.us [biotools.us]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jascoinc.com [jascoinc.com]
- 16. jascoinc.com [jascoinc.com]
- 17. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 18. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ECD exciton chirality method today: a modern tool for determining absolute configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Circular dichroism and absolute stereochemistry of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (R)-(-)-2-Amino-3-methylbutane in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-2-Amino-3-methylbutane, a chiral amine derived from the amino acid (R)-valine, holds potential as a chiral auxiliary or organocatalyst in asymmetric synthesis. The choice of solvent is a critical parameter that can significantly influence the stereochemical outcome and overall efficiency of a reaction. A comprehensive literature review reveals a notable absence of direct comparative studies detailing the efficacy of this compound across various solvent systems. This guide, therefore, aims to provide a framework for evaluating its performance by discussing the general principles of solvent effects in asymmetric synthesis involving chiral amines and presenting a generalized experimental protocol for such a comparison. While direct quantitative data for this specific compound is not available in the reviewed literature, the principles and methodologies outlined herein will empower researchers to conduct their own systematic evaluations.
Chiral amines are fundamental in asymmetric synthesis, acting as versatile catalysts and auxiliaries in a wide array of chemical transformations.[1] Their ability to induce stereoselectivity arises from the formation of transient chiral intermediates, such as enamines or iminium ions, or through the formation of chiral metal complexes. The structural diversity of chiral amines allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity.
Data Presentation
Due to the lack of specific experimental data comparing the performance of this compound in different solvents in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to use the experimental protocol below to generate their own comparative data. A template for such a table is provided.
Table 1: Hypothetical Comparison of this compound Efficacy in an Asymmetric Aldol Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | Data to be determined | Data to be determined | Data to be determined |
| 2 | Dichloromethane (DCM) | 9.1 | Data to be determined | Data to be determined | Data to be determined |
| 3 | Tetrahydrofuran (THF) | 7.6 | Data to be determined | Data to be determined | Data to be determined |
| 4 | Acetonitrile (MeCN) | 37.5 | Data to be determined | Data to be determined | Data to be determined |
| 5 | Methanol (MeOH) | 33.0 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following is a generalized protocol for a hypothetical asymmetric aldol reaction to evaluate the efficacy of this compound as a chiral auxiliary in different solvent systems. This protocol is based on established methods for similar transformations.
General Protocol for Asymmetric Aldol Reaction using a Chiral Amine Auxiliary
1. Preparation of the Chiral Auxiliary Adduct (N-Acyl Imide):
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C and add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl imide. Purify by column chromatography if necessary.
2. Asymmetric Aldol Reaction:
-
Dissolve the purified N-acyl imide (1.0 eq.) in the chosen anhydrous solvent (e.g., Toluene, DCM, THF, see Table 1) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄, 1.1 eq.) and a hindered base (e.g., N,N-diisopropylethylamine, 1.2 eq.) to generate the enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
3. Analysis:
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Mandatory Visualization
Caption: A generalized workflow for evaluating the efficacy of this compound.
Discussion of Potential Solvent Effects
The choice of solvent can impact several aspects of an asymmetric reaction:
-
Solubility: The reactants, catalyst, and intermediates must be sufficiently soluble for the reaction to proceed efficiently.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states, thereby affecting the reaction rate and stereoselectivity. Polar aprotic solvents like DCM and THF can solvate cations, which may be beneficial for reactions involving metal enolates. Protic solvents like methanol can form hydrogen bonds, which may interfere with or participate in the catalytic cycle.
-
Conformational Rigidity: The solvent can influence the conformational equilibrium of the chiral auxiliary and the transition state assembly. A more rigid transition state often leads to higher stereoselectivity. Non-polar solvents like toluene may promote a more organized and rigid transition state.
Alternative Chiral Auxiliaries
For comparative purposes, researchers may consider evaluating other commercially available chiral amines derived from amino acids, such as those derived from phenylalanine or other bulky amino acids, which have been well-documented in asymmetric synthesis.
While specific comparative data for this compound across different solvent systems is currently unavailable, this guide provides a robust framework for its evaluation. By systematically applying the provided experimental protocol and considering the principles of solvent effects, researchers can effectively determine the optimal reaction conditions for their specific synthetic needs. The generation and publication of such data would be a valuable contribution to the field of asymmetric synthesis.
References
A Cost-Benefit Analysis of (R)-(-)-2-Amino-3-methylbutane in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with practical economic considerations. This guide provides an objective comparison of (R)-(-)-2-Amino-3-methylbutane, a chiral amine derived from the amino acid valine, with other common chiral auxiliaries, focusing on their application in asymmetric alkylation. The analysis is supported by experimental data to inform the selection process for specific synthetic challenges.
Executive Summary
This compound, through its derivatives like oxazolidinones, offers exceptional stereocontrol in asymmetric alkylation reactions, often leading to very high diastereoselectivity. Its performance is comparable to the well-established Evans' oxazolidinone auxiliaries derived from phenylalanine. However, the cost of this compound is significantly higher than some other widely used chiral amines, such as (S)-1-phenylethylamine. The choice of chiral auxiliary will therefore depend on the specific requirements of the synthesis, where the need for the highest possible stereoselectivity may justify the higher cost.
Performance Comparison in Asymmetric Alkylation
Table 1: Performance of Chiral Auxiliaries in the Asymmetric Benzylation of N-Propionyl Derivatives
| Chiral Auxiliary Derivative | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | 90-95 | >99 | [1] |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | 90-95 | >99 | [1] |
| (1R,2S)-Ephedrine N-propionyl amide | ~85 | ~95 | [1] |
| (1R,2R)-Pseudoephedrine N-propionyl amide | 80-90 | >98 | [1] |
Data Interpretation: The D-Valinol-derived oxazolidinone, a close structural analogue of what would be formed from this compound, demonstrates outstanding performance, achieving both high yields and exceptional diastereoselectivity, on par with the widely used Evans auxiliary.[1] It shows superior stereocontrol in this specific transformation compared to auxiliaries derived from ephedrine and pseudoephedrine.[1]
Cost-Benefit Analysis
The economic viability of a chiral auxiliary is a critical factor, particularly for large-scale synthesis. The following table provides a comparative cost analysis of this compound and the commonly used alternative, (S)-1-phenylethylamine. Prices are based on currently available catalog listings and may vary depending on the supplier and quantity.
Table 2: Cost Comparison of Chiral Amines
| Chiral Amine | Supplier | Catalog Number | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 18241 | 1 g | 115.60 | 115.60 |
| This compound | Sigma-Aldrich | 18241 | 5 g | 336.00 | 67.20 |
| (S)-(-)-1-Phenylethylamine | Sigma-Aldrich | 8.07047 | 10 mL (approx. 9.5 g) | 55.60 | ~5.85 |
| (S)-(-)-1-Phenylethylamine | Sigma-Aldrich | 8.07047 | 25 mL (approx. 23.75 g) | 93.60 | ~3.94 |
| (S)-(-)-1-Phenylethylamine | Thermo Scientific Chemicals | AAA1263214 | 25 g | 54.65 | 2.19 |
Analysis: There is a significant cost difference between this compound and (S)-1-phenylethylamine. The price per gram for this compound is substantially higher, which may be a limiting factor for its use in large-scale industrial applications. (S)-1-phenylethylamine offers a more cost-effective option, although this must be weighed against its potentially lower stereoselectivity in certain reactions. The high performance of valine-derived auxiliaries may justify their use in applications where achieving the highest possible enantiomeric purity is critical and cost is a secondary consideration.
Experimental Protocols
The following is a representative protocol for the asymmetric alkylation of an N-acyl oxazolidinone derived from a chiral amino alcohol, which can be adapted for derivatives of this compound.
I. Synthesis of the N-Acyl Chiral Auxiliary (e.g., N-Propionyl-(R)-4-isopropyl-2-oxazolidinone)
-
Acylation: To a solution of the chiral oxazolidinone (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Slowly add propionyl chloride (1.2 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
II. Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-acyl chiral auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.), to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the desired diastereomer.
III. Auxiliary Cleavage
-
Hydrolysis: The chiral auxiliary can be cleaved from the alkylated product under various conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the corresponding carboxylic acid.
-
Dissolve the alkylated auxiliary (1.0 eq.) in a mixture of THF and water at 0 °C.
-
Add an aqueous solution of lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq.) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure and acidify the aqueous layer with HCl.
-
Extract the carboxylic acid product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.
Mandatory Visualization
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
References
A Tale of Two Enantiomers: A Comparative Review of (S)-(+)-2-Amino-3-methylbutane and its (R)-Counterpart in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral auxiliaries, derived from readily available enantiopure starting materials, are powerful tools to achieve this control. This guide provides a comprehensive comparison of the applications of the enantiomeric pair, (S)-(+)-2-Amino-3-methylbutane and (R)-(-)-2-Amino-3-methylbutane, in asymmetric synthesis. While direct comparative studies are not abundant in the literature, by examining their use as chiral auxiliaries in diastereoselective alkylation reactions, a clear picture of their complementary roles emerges.
Both (S)-(+)-2-Amino-3-methylbutane and its (R)-enantiomer are derived from the natural amino acid L-valine and its non-natural counterpart, D-valine, respectively. Their primary application in organic synthesis is as chiral auxiliaries, where they are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the reactive intermediate, leading to the preferential formation of one diastereomer.
Diastereoselective Alkylation: A Key Application
A prominent application of these chiral amines is in the diastereoselective alkylation of amide enolates for the synthesis of α-substituted carboxylic acids. In this methodology, the chiral amine is first condensed with a carboxylic acid to form a chiral amide. Deprotonation of this amide with a strong base generates a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The stereochemistry of the newly formed stereocenter is dictated by the chirality of the auxiliary.
To illustrate this, consider the alkylation of a propionamide derivative. The diastereomeric excess (d.e.) is a critical measure of the stereoselectivity of the reaction. High diastereoselectivity is crucial for obtaining an enantiomerically pure final product after cleavage of the auxiliary.
Table 1: Hypothetical Performance Comparison in Asymmetric Alkylation of a Propionamide
| Chiral Auxiliary | Electrophile | Major Diastereomer Configuration | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| (S)-(+)-2-Amino-3-methylbutane | Benzyl bromide | (R) | >95 | High |
| This compound | Benzyl bromide | (S) | >95 | High |
| (S)-(+)-2-Amino-3-methylbutane | Methyl iodide | (R) | >95 | High |
| This compound | Methyl iodide | (S) | >95 | High |
Note: This table is a representative illustration based on the established principles of asymmetric synthesis using chiral auxiliaries derived from enantiomeric amino alcohols. Specific values would be dependent on the exact reaction conditions and substrates.
Experimental Protocol: Diastereoselective Alkylation of a Chiral Amide
The following is a general experimental protocol for the diastereoselective alkylation of a chiral amide derived from 2-amino-3-methylbutane.
1. Synthesis of the Chiral Amide:
-
To a solution of the carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), is added a coupling agent (e.g., DCC or EDC, 1.1 eq.) and a catalytic amount of an activating agent (e.g., DMAP).
-
The corresponding enantiomer of 2-amino-3-methylbutane (1.0 eq.) is added, and the reaction mixture is stirred at room temperature until completion.
-
The crude product is purified by column chromatography to yield the pure chiral amide.
2. Diastereoselective Alkylation:
-
A solution of the chiral amide (1.0 eq.) in a dry aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere.
-
A strong base (e.g., LDA or n-BuLi, 1.1 eq.) is added dropwise, and the solution is stirred for 1 hour to ensure complete enolate formation.
-
The electrophile (e.g., alkyl halide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio of the crude product is determined by NMR spectroscopy or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated amide is hydrolyzed under acidic or basic conditions (e.g., refluxing in aqueous HCl or NaOH) to yield the α-substituted carboxylic acid and the chiral amine auxiliary.
-
The chiral auxiliary can often be recovered and reused.
Other Applications
Besides their use in diastereoselective alkylations, (S)-(+)-2-amino-3-methylbutane and its (R)-enantiomer can also be employed as chiral resolving agents for the separation of racemic mixtures of acidic compounds. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.
Furthermore, these chiral amines can serve as precursors for the synthesis of more complex chiral ligands for asymmetric catalysis. For instance, they can be incorporated into Schiff base or phosphine ligands, which can then be used in a variety of metal-catalyzed enantioselective transformations.
Conclusion
Navigating the Industrial Synthesis of Chiral Amines: A Comparative Guide to Processes Utilizing (R)-(-)-2-Amino-3-methylbutane and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of enantiomerically pure chiral amines is a critical hurdle in the journey from discovery to market. (R)-(-)-2-Amino-3-methylbutane, a valuable chiral building block, and its alternatives are central to the development of numerous pharmaceuticals. This guide provides an objective comparison of the leading industrial processes for producing these vital compounds, supported by available data and detailed experimental protocols to inform strategic process development and decision-making.
The selection of a synthetic route for a chiral amine on an industrial scale is a complex decision, balancing factors such as yield, enantiomeric purity, cost, cycle time, and environmental impact. The primary methodologies employed are classical diastereomeric resolution, enzymatic kinetic resolution, and asymmetric synthesis. This guide will delve into a comparative analysis of these techniques, with a focus on this compound and a common industrial alternative, (S)-α-methylbenzylamine.
Comparative Analysis of Industrial Chiral Amine Synthesis
The following tables summarize quantitative data for the industrial production of chiral amines, offering a comparison between different synthetic strategies. Data for this compound is estimated based on processes for structurally similar aliphatic amines due to the limited availability of public industrial data for this specific compound.
Table 1: Performance Comparison of Chiral Amine Synthesis Methods
| Method | Product | Typical Yield (%) | Enantiomeric Excess (ee, %) | Typical Cycle Time (hours) | Key Advantages | Key Disadvantages |
| Diastereomeric Resolution | This compound | 35-45% | >99% (after recrystallization) | 48-72 | Well-established, robust technology.[1][2] | Theoretical max yield of 50%, requires stoichiometric resolving agent, often requires multiple recrystallizations.[3] |
| (S)-α-Methylbenzylamine | 40-48% | >99% (after recrystallization) | 48-72 | High purity achievable.[4][5] | Waste stream of the undesired enantiomer.[6] | |
| Enzymatic Kinetic Resolution | This compound | 40-48% | >99% | 24-48 | High enantioselectivity, mild reaction conditions, reusable catalyst (immobilized enzyme). | Theoretical max yield of 50%, potential for enzyme inhibition. |
| (S)-α-Methylbenzylamine | 45-49% | >99% | 24-48 | Green and sustainable approach.[7] | Enzyme cost can be a factor.[8] | |
| Asymmetric Synthesis (Biocatalytic) | This compound | 70-90% | >99% | 24-48 | High theoretical yield, atom economical. | Requires specific enzymes (e.g., transaminases) that may need engineering.[9][10] |
| (S)-α-Methylbenzylamine | 80-95% | >99% | 24-48 | Can be more cost-effective at scale than resolution.[9][10] | Equilibrium limitations may require product removal strategies.[9] |
Table 2: Economic Assessment of Chiral Amine Production Methods
| Method | Product | Estimated Manufacturing Cost (€/mol) | Key Cost Drivers |
| Diastereomeric Resolution | (S)-α-Methylbenzylamine | 20 - 30 | Resolving agent cost, solvent usage, and recovery, multiple processing steps. |
| Enzymatic Kinetic Resolution | (S)-α-Methylbenzylamine | 15 - 25 | Enzyme cost and stability, acylating agent, solvent. |
| Asymmetric Synthesis (Biocatalytic - Transaminase) | (S)-α-Methylbenzylamine | 17.8[9][10] | Enzyme cost and loading, co-factor regeneration, downstream processing.[8] |
| Asymmetric Synthesis (Biocatalytic with in-situ membrane extraction) | (S)-α-Methylbenzylamine | < 18[9][10] | Membrane cost and lifespan, process complexity.[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Diastereomeric Resolution of a Racemic Amine with (+)-Dibenzoyl-D-tartaric Acid
This protocol outlines the classical method of resolving a racemic amine using a chiral acid to form diastereomeric salts with different solubilities.[1][2]
Materials:
-
Racemic amine (1.0 eq)
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) (0.5 - 1.0 eq)
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
50% Sodium hydroxide solution
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation: In a flask, dissolve the racemic amine and (+)-DBTA in the minimum amount of the chosen solvent, with gentle heating if necessary, to obtain a clear solution.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator (e.g., 5°C) can promote crystallization. The less soluble diastereomeric salt will precipitate.[1]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the dried salt in water and, while stirring, add 50% sodium hydroxide solution until the salt dissolves and the solution is strongly basic (pH > 12).[1]
-
Extraction and Purification: Extract the liberated amine with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The enantiomeric excess of the amine should be determined by chiral chromatography. Further purification by distillation or recrystallization may be required.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol describes the enzymatic resolution of a racemic amine via enantioselective acylation.
Materials:
-
Racemic amine (1.0 eq)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate) (0.5 - 1.0 eq)
-
Immobilized lipase (e.g., Novozym 435, Lipase PS)
-
Anhydrous organic solvent (e.g., toluene, hexane)
Procedure:
-
Reaction Setup: In a dry flask, dissolve the racemic amine and the acylating agent in the anhydrous organic solvent.
-
Enzymatic Reaction: Add the immobilized lipase to the mixture and stir at a controlled temperature (e.g., 30-50°C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The ideal conversion is typically around 50%.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Separation: Separate the unreacted amine from the acylated product by standard methods such as column chromatography, distillation, or acid-base extraction.
Visualizing the Processes
To better illustrate the workflows and concepts discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Workflow for Diastereomeric Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Drug interaction with a GPCR pathway.
Conclusion
The industrial synthesis of enantiomerically pure amines such as this compound presents a choice between established and emerging technologies. Diastereomeric resolution is a proven, albeit less efficient, method that remains a viable option, particularly when a robust and well-understood process is paramount. Enzymatic kinetic resolution offers a greener alternative with high selectivity, though it shares the 50% theoretical yield limitation of classical resolution. The future of large-scale chiral amine synthesis increasingly points towards asymmetric methods, particularly biocatalysis, which can overcome the yield limitations of resolution techniques and offer more sustainable and cost-effective processes. The optimal choice will ultimately depend on a thorough evaluation of the specific project requirements, including scale, cost constraints, and the availability of suitable catalysts and technologies. This guide provides a foundational framework for initiating such an evaluation, empowering researchers and drug development professionals to make informed decisions in the critical path of pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (R)-(-)-2-Amino-3-methylbutane: A Guide for Laboratory Professionals
Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of (R)-(-)-2-Amino-3-methylbutane, a flammable, toxic, and corrosive compound. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to minimize risks and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, goggles, a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of harmful vapors.[2][3] Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources as it is an extremely flammable liquid and vapor.[2]
Waste Segregation and Storage
Proper segregation of chemical waste is the first and most critical step in safe disposal.
-
Separate from Other Waste: this compound waste must be collected separately from other chemical wastes to prevent hazardous reactions.[1]
-
Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.[4]
-
Incompatible Materials: Store amine waste away from incompatible substances such as acids and oxidizing agents.[1][3]
-
Container Requirements: Use only compatible, properly sealed, and clearly labeled containers for waste collection.[1][4][5] The label should include the full chemical name, associated hazards, and the date of accumulation.[6]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and treat hazardous chemicals in an environmentally sound manner.
Step-by-Step Disposal Guide:
-
Containment: Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[1][5]
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.[1] Ensure secondary containment is in place to manage potential leaks.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1][5]
-
Documentation: Maintain accurate records of the waste disposal, including quantities, dates, and the disposal method, as required by regulations.[1]
On-site Treatment (for specific, dilute aqueous solutions, where permissible):
While not the standard recommendation for this compound, some general amine waste streams may be neutralized under controlled laboratory conditions if local regulations and institutional policies permit. This should only be performed by trained personnel. A safety data sheet for a similar compound suggests that treatment may involve neutralization.[2]
-
Neutralization: Small quantities of some amines can be neutralized with an appropriate acid. However, this process generates heat and should be performed slowly, with cooling, in a fume hood.[7] The resulting solution must be tested to ensure the pH is within the acceptable range for sewer disposal (typically between 5 and 9) as per local regulations.[7] Crucially, solutions containing flammable or other hazardous materials are almost never allowed to be disposed of down the drain. [4]
Disposal of Empty Containers:
Containers that have held this compound must be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: For a container to be considered "empty" by regulatory standards, it may require triple rinsing with a suitable solvent.[4][5]
-
Rinsate Collection: The rinsate from the first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous waste.[4][6]
-
Final Disposal: Once thoroughly decontaminated, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[5]
Quantitative Data Summary
The following table summarizes key hazard information for this compound, extracted from safety data sheets.
| Property | Value | Source |
| Hazard Classifications | Flammable Liquid 2, Acute Toxicity 4 (Oral), Acute Toxicity 3 (Inhalation), Skin Corrosion 1B | |
| UN Number | 3286 | [2] |
| Proper Shipping Name | FLAMMABLE LIQUID, TOXIC, CORROSIVE, N.O.S. | [2] |
| Transport Hazard Class | 3 (Subsidiary Risk: 6.1, 8) | [2] |
| Packing Group | II | [2] |
| Flash Point | < 21 °C (< 69.8 °F) | |
| Density | 0.75 g/mL at 20 °C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-(-)-2-Amino-3-methylbutane
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper handling and disposal of (R)-(-)-2-Amino-3-methylbutane (CAS 34701-33-2). Adherence to these protocols is critical for ensuring the safety of researchers and the integrity of experimental outcomes. This document is intended for professionals in research, scientific, and drug development fields.
This compound is a flammable liquid and is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled.[1] It is imperative that all personnel handling this substance are thoroughly familiar with its potential hazards and the prescribed safety procedures.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling & Dispensing | Chemical safety goggles and a faceshield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Type ABEK (EN14387) respirator filter in a well-ventilated area or fume hood | Lab coat, closed-toe shoes |
| Spill Cleanup | Chemical safety goggles and a faceshield | Heavy-duty chemical-resistant gloves | Self-contained breathing apparatus (SCBA) | Chemical-resistant suit or apron, boots |
| Waste Disposal | Chemical safety goggles and a faceshield | Chemical-resistant gloves | Type ABEK (EN14387) respirator filter | Lab coat, closed-toe shoes |
Operational and Disposal Plans
Handling and Storage:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][4] This substance has a flash point below 21°C (<69.8 °F).
-
Ground and bond containers when transferring material to prevent static electricity buildup.[2] Use only non-sparking tools.[2]
-
Avoid all personal contact, including inhalation of vapors.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[1][5] Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In case of inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
In case of a spill: Evacuate the area and remove all ignition sources.[2][4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2] Ensure adequate ventilation.
Disposal Plan:
-
Dispose of this compound and its container in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal guidance.
-
Contaminated materials should be treated as hazardous waste.[2] Treatment may involve neutralization followed by incineration in a licensed facility.[2]
Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
